Ulk1-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16BrFN4O6 |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H16BrFN4O6/c1-28-15-6-10(7-16(29-2)17(15)30-3)23-19-22-9-12(20)18(24-19)31-14-5-4-11(25(26)27)8-13(14)21/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
CVOMZGNACQPPDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ulk1-IN-2 as a Selective ULK1/ULK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] ULK1/ULK2 act as a central node, integrating signals from nutrient-sensing pathways like mTOR and AMPK to regulate the formation of the autophagosome.[3][4][5] Given their critical role, ULK1 and ULK2 have emerged as attractive therapeutic targets.[6] This guide provides a comprehensive technical overview of Ulk1-IN-2, a potent inhibitor of ULK1.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1.[7] As a potent ULK1 inhibitor, it blocks the phosphorylation of downstream substrates, thereby halting the autophagy cascade at its initial stages.[7] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, is a crucial initiator of autophagy.[1] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[4][8] Conversely, under starvation or stress, AMPK activates ULK1 through phosphorylation.[4] Activated ULK1 then phosphorylates several components of the autophagy machinery, including ATG13, FIP200, and Beclin-1, to promote the formation of the phagophore.[9][10] this compound, by inhibiting ULK1, prevents these phosphorylation events, leading to a blockage of autophagy.[7] Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of ULK1 at serine 317 (p-ULK1ser317).[7] This inhibition results in an accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to LC3-II, a hallmark of autophagy inhibition.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant ULK1/ULK2 inhibitors for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity of Select ULK1/ULK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | ULK1 | Potent inhibitor (specific IC50 not publicly available) | [7] |
| ULK-101 | ULK1 | 1.6 | [11] |
| ULK2 | 30 | [11] | |
| MRT68921 | ULK1 | 2.9 | [11] |
| ULK2 | 1.1 | [11] | |
| MRT67307 | ULK1 | 45 | [11] |
| ULK2 | 38 | [11] | |
| SBI-0206965 | ULK1 | 108 | [12] |
| ULK2 | 711 | [12] |
Table 2: Cellular Activity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 1.94[7] |
| U937 | Histiocytic lymphoma | 12.92[7] |
| HL60 | Acute myeloid leukemia | 10.89[7] |
| MDA-MB-468 | Breast cancer | 16.83[7] |
| MCF-7 | Breast cancer | 19.60[7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize ULK1/ULK2 inhibitors are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase (ULK1 or ULK2), the substrate (e.g., Myelin Basic Protein), ATP, and the test compound (this compound) in a kinase assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Autophagy Markers
This technique is used to detect changes in the levels of key autophagy-related proteins in cells treated with this compound.
-
Cell Lysis: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[7] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ULK1, ULK1, LC3, p62, Beclin1, Bcl-2, Bax, Caspase-3).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: ULK1/ULK2 signaling pathway in autophagy and the inhibitory action of this compound.
Experimental Workflow
References
- 1. portlandpress.com [portlandpress.com]
- 2. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 10. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
The role of Ulk1-IN-2 in neurodegenerative disease models
An In-Depth Technical Guide on the Role of ULK1 Inhibition in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark across many of these disorders is the accumulation of misfolded and aggregated proteins. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, including these toxic protein aggregates. Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] Given its central function, the modulation of ULK1 activity has emerged as a compelling therapeutic strategy for neurodegenerative diseases.
This technical guide explores the role of ULK1 in various neurodegenerative disease models, focusing on the effects of its inhibition. While a range of tools are used to study this pathway, including genetic models and various small molecules, this document will also introduce Ulk1-IN-2, a potent ULK1 inhibitor. Although primarily characterized in the context of oncology, its properties make it a relevant tool for researchers in the neurodegeneration field.[3] This guide will provide an overview of the ULK1 signaling pathway, summarize quantitative data from key studies, detail relevant experimental protocols, and visualize complex relationships to support the work of researchers, scientists, and drug development professionals.
This compound: A Profile of a Potent ULK1 Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of ULK1. Its primary mechanism of action involves the suppression of ULK1 kinase activity, which leads to a blockade of the autophagic process. Concurrently, it has been shown to induce apoptosis, or programmed cell death, in cancer cell lines.[3]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro effects of this compound, primarily from studies in cancer cell lines. These data provide a baseline for its potential application in neurological models.
| Parameter | Cell Line | Value/Effect | Source |
| Cytotoxicity (IC₅₀) | A549 (Lung Cancer) | 1.94 µM | [3] |
| Anti-proliferative Activity | A549, U937, HL60, MDA-MB-468, MCF-7 | Strong activity at 10 µM (24h) | [3] |
| Mechanism of Action | A549 | Blocks autophagy via ULK1 inhibition | [3] |
| Mechanism of Action | A549 | Induces apoptosis via mitochondrial pathway | [3] |
| Target Protein Expression | A549 | Inhibits ULK1 and p-ULK1 (Ser317) expression | [3] |
| Apoptotic Marker Modulation | A549 | Decreases Bcl-2; Increases Bax and active Caspase-3 | [3] |
The ULK1 Signaling Pathway in Neurodegeneration
ULK1 acts as a crucial integration point for upstream cellular energy sensors, primarily the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[1][4] In nutrient-rich conditions, mTOR phosphorylates and inactivates ULK1, thereby suppressing autophagy. Conversely, under conditions of cellular stress or energy depletion, AMPK activates ULK1, initiating the formation of the autophagosome.[5] Dysfunction in this pathway is a recurring theme in neurodegenerative disorders.
Role of ULK1 in Specific Neurodegenerative Disease Models
-
Alzheimer's Disease (AD): Studies in human AD brains and the 3xTgAD mouse model show a defective activation of ULK1 (specifically, reduced phosphorylation at Ser555), despite the activation of its upstream kinase, AMPK. This suggests a disruption in the signaling cascade that would normally trigger autophagy to clear protein aggregates like amyloid-beta and tau.[6]
-
Huntington's Disease (HD) & Machado-Joseph Disease (MJD): In HD models, the ability of ULK1 to phosphorylate ATG14, a key step in activating the Vps34 lipid kinase complex, is impaired.[7][8] This impairment is partly caused by the sequestration of ULK1 by the p62 protein.[7] In MJD, a related polyglutamine disease, ULK1 levels are transcriptionally reduced. Restoring ULK1 levels in mouse models was shown to improve motor performance and reduce the levels of the toxic mutant ataxin-3 protein.[9]
-
Parkinson's Disease (PD): The accumulation of α-synuclein can disrupt autophagy in microglia by suppressing the transcription of the Ulk1 gene in a STAT1-dependent manner.[10] Furthermore, mutations in LRRK2, a common cause of familial PD, can lead to impaired autophagy through the mTOR/ULK1 pathway.[11]
-
Axonal Degeneration: In models of acute nerve injury, ULK1 accumulates in degenerating axons.[12] Inhibition of ULK1, either through a dominant-negative construct or the pharmacological inhibitor SBI-0206965, was found to protect against this acute axonal degeneration, suggesting that in some contexts, autophagy can promote degenerative pathways.[13]
Data Presentation: Effects of ULK1 Modulation in Neurodegeneration Models
This table summarizes quantitative findings from studies modulating ULK1 activity or expression in various disease models.
| Disease Model | Intervention | Key Quantitative Finding | Outcome | Source | | :--- | :--- | :--- | :--- | | Machado-Joseph Disease (MJD) | AAV-mediated ULK1 Overexpression (in vitro) | 77.17% ± 5.34% reduction in high-MW mutant ATXN3 species | Neuroprotective |[9] | | Machado-Joseph Disease (MJD) | AAV-mediated ULK1 Overexpression (in vitro) | 52.61% ± 5.05% reduction in soluble mutant ATXN3 levels | Neuroprotective |[9] | | PHEV Infection (Neurodegeneration Model) | Adenovirus-mediated ULK1 Overexpression | 3.24-fold increase in TrkA phosphorylation | Neuroprotective |[14] | | PHEV Infection (Neurodegeneration Model) | Adenovirus-mediated ULK1 Overexpression | 54.2% reduction in Rab5 GTPase activation | Neuroprotective |[14] | | Parkinson's Disease (α-Syn Model) | Treatment with ULK1 activator BL-918 | Alleviated motor dysfunction and dopaminergic neuron loss | Neuroprotective |[10] | | Axonal Degeneration (Optic Nerve Crush) | ULK1 inhibitor SBI-0206965 | Attenuated acute axonal degeneration | Neuroprotective | |
Experimental Protocols
Detailed and reproducible methodologies are critical for studying the ULK1 pathway. Below are generalized protocols for key experiments cited in the literature, which can be adapted for specific research questions involving inhibitors like this compound.
Western Blotting for Autophagy and Apoptosis Markers
Objective: To quantify changes in the expression and phosphorylation status of key proteins in the ULK1, autophagy, and apoptosis pathways following treatment with a ULK1 inhibitor.
Methodology:
-
Cell Lysis:
-
Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y) to desired confluency and treat with this compound or vehicle control for the specified time (e.g., 24 hours).[3]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.
-
Autophagic Flux Assay using tandem mRFP-GFP-LC3
Objective: To measure the completion of the autophagy process (autophagic flux) rather than just the number of autophagosomes. This assay distinguishes between autophagosomes (yellow fluorescence: GFP+RFP) and autolysosomes (red fluorescence: RFP only, as GFP is quenched by lysosomal acidity).
Methodology:
-
Cell Transduction:
-
Transduce neuronal cells with a lentiviral or adenoviral vector expressing the tandem mRFP-GFP-LC3 construct.
-
Allow 48-72 hours for expression.
-
-
Inhibitor Treatment:
-
Treat cells with this compound or a known autophagy modulator (e.g., rapamycin as a positive control, bafilomycin A1 to block fusion) for the desired duration.
-
-
Live-Cell Imaging:
-
Image cells using a confocal fluorescence microscope equipped with filters for GFP (Ex: 488 nm, Em: 500-550 nm) and RFP (Ex: 561 nm, Em: 570-620 nm).
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in red puncta indicates successful autophagosome-lysosome fusion and thus, active autophagic flux. A ULK1 inhibitor is expected to decrease both yellow and red puncta by blocking the initiation step.
-
Visualizations of Workflows and Concepts
Diagrams are essential for conveying complex experimental designs and mechanistic hypotheses.
Experimental Workflow for Screening ULK1 Inhibitors
This diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a cell-based neurodegeneration model.
References
- 1. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring bioactive phytochemicals as ULK1 activators for enhancing cytoprotective autophagy in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinson's Disease: Leucine-Rich Repeat Kinase 2 and Autophagy, Intimate Enemies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hampered AMPK-ULK1 cascade in Alzheimer’s disease (AD) instigates mitochondria dysfunctions and AD-related alterations which are alleviated by metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ULK1-mediated phosphorylation of ATG14 promotes autophagy and is impaired in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ULK overexpression mitigates motor deficits and neuropathology in mouse models of Machado-Joseph disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Synuclein disrupts microglial autophagy through STAT1-dependent suppression of Ulk1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in LRRK2 That Disrupt Autophagy Through the mTOR/ULK1 Pathway Increase the Risk of Familial Parkinson Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. pnas.org [pnas.org]
- 13. Inhibition of the autophagic protein ULK1 attenuates axonal degeneration in vitro and in vivo, enhances translation, and modulates splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ulk1 Governs Nerve Growth Factor/TrkA Signaling by Mediating Rab5 GTPase Activation in Porcine Hemagglutinating Encephalomyelitis Virus-Induced Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ulk1-IN-2: A Technical Overview of its Impact on Cancer Cell Line Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), and its effects on the proliferation of cancer cell lines. ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular recycling process that cancer cells often exploit to survive under stress.[1][2] By inhibiting ULK1, compounds like this compound present a promising therapeutic strategy to disrupt this survival mechanism. This document details the quantitative effects of this compound, outlines the experimental protocols for its evaluation, and visualizes the core signaling pathways and mechanisms of action.
Quantitative Data: The Anti-Proliferative Efficacy of this compound
This compound, also identified as compound 3s, has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines.[3] Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) cells. The inhibitor not only blocks the autophagy process but also concurrently induces apoptosis, highlighting a dual mechanism of action.[3]
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Metric | Value | Observations |
| A549 | Non-Small Cell Lung Cancer | IC50 | 1.94 µM | This compound shows its highest cytotoxic effect against this cell line.[3] It effectively blocks autophagy and induces apoptosis via the mitochondrial pathway in a dose-dependent manner.[3] |
| U937 | Histiocytic Lymphoma | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |
| HL-60 | Acute Promyelocytic Leukemia | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |
| MCF-7 | Breast Cancer (ER+) | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is centered on its direct inhibition of ULK1, a pivotal kinase in the autophagy signaling cascade.
The ULK1 Autophagy Initiation Pathway
ULK1 acts as a crucial integration point for upstream signals that control autophagy. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1, thereby suppressing autophagy.[4] Conversely, under conditions of energy scarcity or cellular stress, AMP-activated protein kinase (AMPK) activates ULK1, initiating the autophagy process.[4] Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as ATG13, to begin the formation of the autophagosome.[5][6]
Caption: The core ULK1 signaling pathway in autophagy initiation.
Mechanism of this compound Action
This compound functions by directly inhibiting the kinase activity of ULK1. This blockade prevents the downstream signaling required for autophagosome formation. In cancer cells that rely on autophagy for survival and nutrient recycling, this inhibition leads to an accumulation of cellular stress and ultimately triggers apoptosis.
Caption: Mechanism of action for this compound in cancer cells.
Experimental Protocols
The evaluation of this compound's effect on cancer cell proliferation involves a series of standardized in vitro assays.
General Experimental Workflow
A typical workflow to assess the efficacy of a ULK1 inhibitor involves parallel measurements of cell viability, autophagy inhibition, and apoptosis induction.
Caption: Standard workflow for evaluating this compound's effects.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., A549, SK-N-AS) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.
-
Cells are seeded in multi-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 µM) or a DMSO vehicle control.
-
-
Cell Viability Assay (MTT or PrestoBlue):
-
Following treatment for a specified duration (e.g., 24, 48, or 72 hours), a viability reagent like PrestoBlue or MTT is added to each well according to the manufacturer's instructions.[4][7]
-
After incubation, the absorbance or fluorescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from dose-response curves.
-
-
Western Blot for Autophagy and Apoptosis Markers:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key targets:
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Apoptosis Assays:
-
Caspase Activity: Caspase-Glo 3/7 or Caspase-Glo 8 assays are used to measure caspase activity, a hallmark of apoptosis, as per the manufacturer's protocol.[4] Luminescence, which is proportional to caspase activity, is measured.
-
Annexin V Staining: Treated cells are harvested, washed with PBS, and stained with APC Annexin-V and a viability dye like 7-AAD for 15 minutes.[4] The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Conclusion
This compound is a potent small molecule inhibitor that effectively targets the ULK1 kinase, a critical initiator of autophagy. By disrupting this key survival pathway, this compound reduces the proliferation of various cancer cell lines, most notably non-small cell lung cancer, and induces apoptosis. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals exploring ULK1 inhibition as a viable and promising strategy in oncology. Further in vivo studies are essential to translate these compelling in vitro findings into potential clinical applications.
References
- 1. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ULK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 7. Synthetic lethality of combined ULK1 defection and p53 restoration induce pyroptosis by directly upregulating GSDME transcription and cleavage activation through ROS/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Homeostasis: A Technical Guide to Ulk1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). This document details its function in cellular homeostasis, particularly its role in modulating autophagy and apoptosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Core Function and Mechanism of Action
This compound is a small molecule inhibitor that targets ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By inhibiting ULK1, this compound effectively blocks the autophagic process and can simultaneously induce apoptosis, making it a valuable tool for studying the interplay between these two critical cellular pathways and a potential candidate for therapeutic development, particularly in oncology.
The primary mechanism of action of this compound involves the direct inhibition of ULK1 kinase activity. This has been observed to lead to a concentration-dependent decrease in the expression of both total ULK1 and its phosphorylated form (p-ULK1 at Ser317) in cell-based assays[1]. The inhibition of ULK1's kinase function disrupts the downstream signaling cascade required for the formation of autophagosomes.
Quantitative Data on this compound Activity
The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Non-small cell lung cancer | 1.94 |
| U937 | Histiocytic lymphoma | 12.92 |
| HL60 | Acute promyelocytic leukemia | 10.89 |
| MDA-MB-468 | Breast cancer | 16.83 |
| MCF-7 | Breast cancer | 19.60 |
Signaling Pathways Modulated by this compound
This compound impacts key signaling pathways that govern cellular survival, proliferation, and degradation. Its primary target, ULK1, is a central node in the autophagy pathway, which is tightly regulated by the nutrient-sensing mTOR and energy-sensing AMPK pathways.
By inhibiting ULK1, this compound disrupts the initiation of autophagy. This leads to the accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation[1]. Furthermore, this compound has been shown to decrease the levels of Beclin1, another key protein in the autophagy process[1].
Simultaneously, this compound promotes apoptosis. This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of Caspase-3, a key executioner of apoptosis[1].
Figure 1: Signaling pathways modulated by this compound.
Experimental Protocols
The following are representative protocols for key experiments to assess the function of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for MTT cell viability assay.
Western Blot Analysis of Autophagy and Apoptosis Markers
This protocol details the detection of key protein markers to assess the impact of this compound on autophagy and apoptosis.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ULK1, anti-p-ULK1 (Ser317), anti-LC3, anti-p62, anti-Beclin1, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with desired concentrations of this compound for the indicated time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Figure 3: General workflow for Western blot analysis.
Conclusion
This compound is a valuable chemical probe for investigating the intricate roles of ULK1 in cellular homeostasis. Its ability to potently inhibit autophagy while concurrently promoting apoptosis provides a powerful tool for dissecting the signaling networks that control cell fate. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. Further characterization of this compound in various cellular and in vivo models will undoubtedly continue to illuminate the complex functions of ULK1 and its potential as a therapeutic target.
References
Exploring the therapeutic potential of ULK1/2 inhibitors like Ulk1-IN-2.
Abstract: Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular recycling and stress response pathway. By integrating signals from key energy sensors like mTORC1 and AMPK, the ULK1/2 complex acts as a central regulator of autophagosome formation. Dysregulation of autophagy is implicated in numerous pathologies, including cancer, where it promotes survival of tumor cells under stress, and in neurodegenerative diseases. Consequently, the pharmacological inhibition of ULK1/2 has emerged as a compelling therapeutic strategy. This guide provides a technical overview of the ULK1/2 signaling pathway, the rationale for its inhibition, a summary of key chemical probes and clinical candidates like Ulk1-IN-2, DCC-3116, and ULK-101, and detailed protocols for evaluating these inhibitors.
Introduction to ULK1/2 and Autophagy
The Role of Autophagy in Cellular Homeostasis
Autophagy is a catabolic process responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components through the lysosomal pathway. This process is crucial for maintaining cellular homeostasis, providing nutrients during starvation, and eliminating intracellular pathogens. The initiation of macroautophagy (hereafter autophagy) involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.
The ULK1/2 Kinase Complex: Structure and Function
The initiation of autophagosome formation is orchestrated by the ULK1/2 complex. In mammals, this complex consists of the core kinase (ULK1 or its functionally redundant homolog ULK2), and the regulatory subunits ATG13, FIP200 (Focal Adhesion Kinase Family Interacting Protein of 200 kDa), and ATG101.[1][2] Upon activation, the ULK1/2 complex translocates to the site of autophagosome nucleation, typically at the endoplasmic reticulum, where it phosphorylates multiple downstream components of the autophagy machinery.[2] Key substrates include Beclin-1 and ATG14, components of the class III phosphatidylinositol 3-kinase (PI3KC3/Vps34) complex, which is essential for the production of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of subsequent autophagy-related (ATG) proteins.[1]
Regulation of ULK1/2 Activity: The mTOR and AMPK Axis
The ULK1/2 complex is a critical node for integrating cellular nutrient and energy status.[3]
-
mTORC1 (Mechanistic Target of Rapamycin Complex 1): In nutrient-rich conditions, mTORC1 is active and directly binds to and phosphorylates ULK1 and ATG13, which suppresses the kinase activity of ULK1 and inhibits autophagy.[2]
-
AMPK (AMP-activated Protein Kinase): Under conditions of energy stress (e.g., low ATP levels), AMPK is activated. AMPK promotes autophagy by directly phosphorylating ULK1 at distinct sites, leading to its activation, and by inhibiting mTORC1 activity.[3]
ULK1/2 Inhibitors: A Therapeutic Strategy
Rationale for ULK1/2 Inhibition
Targeting the kinase activity of ULK1/2 offers a direct approach to blocking the initiation of autophagy.
-
In Cancer: Many cancer cells, particularly those with RAS/MAPK pathway mutations, exhibit high levels of basal autophagy to survive metabolic stress and chemotherapy.[4] Inhibiting this pro-survival mechanism with ULK1/2 inhibitors can sensitize cancer cells to other anticancer agents and suppress tumor growth.[5]
-
In Neurodegenerative Diseases: While the role of autophagy is complex, its dysregulation is a hallmark of diseases like Parkinson's and Huntington's. Modulating ULK1 activity may offer therapeutic benefits by restoring cellular homeostasis.
Overview of Key ULK1/2 Inhibitors
A growing number of small molecule inhibitors targeting ULK1/2 have been developed. These compounds serve as valuable research tools and potential therapeutics. Examples include:
-
This compound: A potent ULK1 inhibitor that demonstrates cytotoxic effects against cancer cell lines by inducing apoptosis and blocking autophagy.[6]
-
SBI-0206965: A well-characterized inhibitor with high selectivity for ULK1 over ULK2.[7][8] It also inhibits AMPK, a factor to consider in experimental design.[9]
-
ULK-101: A highly potent and selective inhibitor of both ULK1 and ULK2 that effectively suppresses autophagy and sensitizes cancer cells to nutrient stress.[10][11]
-
DCC-3116: A first-in-class, selective ULK1/2 inhibitor currently in clinical trials, often in combination with MAPK pathway inhibitors for RAS-mutant cancers.[4][5]
-
MR-2088: A potent and selective ULK1/2 inhibitor based on a 7-azaindole scaffold with favorable properties for in vivo studies.[12][13]
Quantitative Data Summary
The biochemical and cellular activities of several prominent ULK1/2 inhibitors are summarized below.
Table 1: Biochemical Activity of Selected ULK1/2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (ULK1) | IC₅₀ (ULK2) | Reference(s) |
|---|---|---|---|---|
| SBI-0206965 | ULK1, ULK2, AMPK | 108 nM | 711 nM | [7][8][9] |
| ULK-101 | ULK1, ULK2 | 1.6 - 8.3 nM | 30 nM | [10][11][14][15] |
| DCC-3116 | ULK1, ULK2 | 4 nM | 30 nM | [5] |
| MR-2088 | ULK1, ULK2 | 2.0 nM | N/A | [12][16] |
| MRT68921 | ULK1, ULK2 | 2.9 nM | 1.1 nM |[17] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Table 2: Cellular Activity of Selected ULK1/2 Inhibitors
| Inhibitor | Cell Line Example | Cellular IC₅₀ / EC₅₀ | Measured Endpoint | Reference(s) |
|---|---|---|---|---|
| This compound | A549 (NSCLC) | 1.94 µM | Cytotoxicity | [6] |
| DCC-3116 | General | 6 nM (ULK1), 9 nM (ULK2) | Target Engagement | [5][18] |
| DCC-3116 | NSCLC cell lines | 81-160 nM | Inhibition of sotorasib-induced autophagy | [4] |
| MR-2088 | H2030 (KRAS G12C) | 36 nM | p-ATG13 inhibition (starvation) | [12] |
| ULK-101 | HEK293T | 390 nM | p-Beclin 1 inhibition |[11] |
Key Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ULK1 or ULK2.
-
Objective: To determine the IC₅₀ value of an inhibitor against recombinant ULK1/2.
-
Principle: A radioactive or non-radioactive method is used to quantify the phosphorylation of a generic (e.g., Myelin Basic Protein, MBP) or specific (e.g., recombinant ATG13) substrate by the kinase.
-
Methodology (Radiometric Example): [19][20]
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add recombinant full-length ULK1 (e.g., 5-10 nM final concentration) to wells of a 96-well plate containing serial dilutions of the test inhibitor. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., 200 nM ATG13) and ATP. The ATP mix should contain both non-radioactive ("cold") ATP (e.g., 50 µM) and radiolabeled [γ-³²P]ATP (e.g., 2 µCi per reaction).
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify band intensity to determine the extent of inhibition at each compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Alternative Methods: Non-radioactive formats like ADP-Glo™ (measures ADP production) or AlphaScreen™ (proximity-based signal) are common high-throughput alternatives.[21]
Cellular Autophagy Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy within cells by monitoring the levels of the autophagosome marker LC3-II.
-
Objective: To determine if an inhibitor blocks autophagic flux in a cellular context.
-
Principle: LC3 is cleaved to LC3-I and then lipidated to form LC3-II, which is recruited to autophagosome membranes. The amount of LC3-II reflects the number of autophagosomes. However, LC3-II is also degraded upon fusion with lysosomes. To measure flux, LC3-II levels are compared in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1), which prevents LC3-II degradation.[22][23] An effective autophagy inhibitor will prevent the accumulation of LC3-II even when lysosomal degradation is blocked.
-
Methodology (Western Blot): [22][24]
-
Plate cells (e.g., A549, U2OS) and allow them to adhere.
-
Treat cells with the ULK1/2 inhibitor at various concentrations for a desired time (e.g., 4-6 hours). Include vehicle controls.
-
For the last 2 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) or vehicle to a parallel set of wells for each condition.
-
Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration.
-
Separate equal amounts of protein lysate on a high-percentage (e.g., 12-15%) SDS-PAGE gel to resolve LC3-I and LC3-II bands.[24]
-
Transfer proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for LC3. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Quantify the LC3-II band intensity. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A potent ULK1/2 inhibitor will show low LC3-II levels that do not increase upon addition of Bafilomycin A1.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor binds to its intended target, ULK1, inside living cells.
-
Objective: To measure the affinity (IC₅₀) of a compound for ULK1 in a live-cell environment.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). ULK1 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the ULK1 active site is added to the cells. When the tracer is bound, the energy from the luciferase is transferred to the tracer, producing a BRET signal. A test compound that competes with the tracer for binding to ULK1 will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.[25][26]
-
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-ULK1 fusion protein.[29]
-
Seed the transfected cells into a 96-well or 384-well plate.
-
Add the NanoBRET™ tracer reagent to the cells, followed by serial dilutions of the test compound. Incubate for approximately 2 hours.
-
Add the NanoBRET™ substrate and measure the BRET signal using a luminometer capable of detecting both donor (luciferase) and acceptor (tracer) wavelengths.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.
-
Visualizations: Pathways and Workflows
Caption: ULK1/2 Signaling in Autophagy Initiation.
Caption: Regulation of the ULK1 Complex by mTORC1 and AMPK.
Caption: General Workflow for ULK1/2 Inhibitor Discovery.
Conclusion and Future Directions
The development of potent and selective ULK1/2 inhibitors has provided invaluable tools to probe the function of autophagy and represents a promising avenue for therapeutic intervention. The clinical progression of compounds like DCC-3116, particularly in combination therapies for genetically defined cancers, highlights the potential of this strategy. Future research will focus on refining inhibitor selectivity, understanding potential off-target effects, and identifying patient populations most likely to benefit from ULK1/2 inhibition. Furthermore, exploring the role of ULK1/2 inhibitors in non-cancer indications, such as neurodegenerative and inflammatory diseases, remains a fertile area for investigation.
References
- 1. ULK1 - Wikipedia [en.wikipedia.org]
- 2. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DCC-3116 overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. MR-2088 | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ULK-101 - MedChem Express [bioscience.co.uk]
- 16. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In vitro ULK1 kinase assay [bio-protocol.org]
- 20. In vitro kinase assay for ULK1 and ULK2 [bio-protocol.org]
- 21. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.abclonal.com [blog.abclonal.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 27. carnabio.com [carnabio.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. NanoLuc®-ULK1 Fusion Vector [promega.jp]
Ulk1-IN-2: A Technical Guide to its Application in Distinguishing Canonical and Non-Canonical Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of canonical autophagy, a fundamental cellular process for the degradation and recycling of cellular components. However, the existence of non-canonical autophagy pathways that operate independently of ULK1 presents a significant challenge in dissecting the precise autophagic mechanisms at play in various physiological and pathological contexts. This technical guide provides an in-depth overview of Ulk1-IN-2, a potent ULK1 inhibitor, and its application as a critical tool for differentiating between canonical and ULK1-independent non-canonical autophagy pathways. This guide will detail the mechanism of action of this compound, provide quantitative data on its activity, and present detailed experimental protocols for its use in cell-based assays. Furthermore, we will explore the signaling pathways involved and illustrate key concepts with diagrams to facilitate a comprehensive understanding for researchers in academia and industry.
Introduction to ULK1 and Autophagy Pathways
Autophagy is a highly conserved catabolic process essential for cellular homeostasis. It is broadly classified into canonical and non-canonical pathways.
Canonical Autophagy: This is the most well-characterized form of autophagy. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation. The initiation of canonical autophagy is tightly regulated by the ULK1 complex, which consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[1][2] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[2][3] Upon starvation or other stresses, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[2][3]
Non-Canonical Autophagy: This term encompasses a range of pathways that deviate from the canonical mechanism. A key feature of several non-canonical pathways is their independence from the ULK1 pre-initiation complex.[1][2][3] One prominent example is LC3-associated phagocytosis (LAP) , a process where LC3 is conjugated to single-membrane phagosomes, facilitating their maturation and fusion with lysosomes. LAP is crucial for the clearance of pathogens and dead cells and operates independently of ULK1.[4][5][6][7] Other ULK1-independent autophagy pathways can be induced by certain stimuli like glucose starvation.[2][3]
The ability to distinguish between these pathways is critical for understanding their distinct roles in health and disease, and for the development of targeted therapeutics.
This compound: A Potent and Specific ULK1 Inhibitor
This compound (also known as compound 3s) is a small molecule inhibitor that potently targets the kinase activity of ULK1.[8] By inhibiting ULK1, this compound effectively blocks the initiation of canonical autophagy.[8] This specificity makes it an invaluable tool for investigating autophagy pathways.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ULK1. This leads to a downstream cascade of events that block the autophagic process at its earliest stage. The key molecular consequences of this compound treatment include:
-
Inhibition of ULK1 and its phosphorylation: this compound reduces the levels of both total ULK1 and its activated, phosphorylated form (p-ULK1 at Ser317).[8]
-
Accumulation of autophagy substrates: Inhibition of autophagy leads to the accumulation of autophagy receptors like p62 (also known as SQSTM1), which would otherwise be degraded.[8]
-
Reduction of LC3-II formation: The conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation, is decreased in the presence of this compound.[8]
-
Induction of apoptosis: In many cancer cell lines, the inhibition of autophagy, a pro-survival mechanism, can trigger apoptosis. This compound has been shown to induce apoptosis, as evidenced by decreased Bcl-2 expression and increased levels of Bax and the active form of Caspase-3.[8]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant ULK1 inhibitors.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines [8]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 1.94 |
| U937 | Histiocytic lymphoma | 12.92 |
| HL60 | Acute promyelocytic leukemia | 10.89 |
| MDA-MB-468 | Breast cancer | 16.83 |
| MCF-7 | Breast cancer | 19.60 |
Table 2: In Vitro Kinase Inhibitory Activity of Selected ULK1 Inhibitors
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | |
| SBI-0206965 | 108 | 711 | [9] |
| ULK-100 | 1.6 | 2.6 | [10] |
| ULK-101 | 8.3 | 30 | [10] |
| MRT68921 | 2.9 | 1.1 | [11] |
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on canonical autophagy and apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549) in appropriate culture vessels and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0-8 µM).[8]
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[8]
Western Blot Analysis of Autophagy Markers
This protocol is used to assess the levels of key autophagy-related proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition.
Caspase-3 Activity Assay for Apoptosis
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Induce Apoptosis: Treat cells with this compound as described in section 3.1.
-
Cell Lysis: Pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Prepare Reaction Mixture: In a 96-well plate, add cell lysate, 2x Reaction Buffer/DTT, and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measure Absorbance: Read the absorbance at 400-405 nm using a microplate reader. An increase in absorbance indicates higher caspase-3 activity and apoptosis.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.
Canonical vs. Non-Canonical Autophagy Initiation
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. LAPped in Proof: LC3‐Associated Phagocytosis and the Arms Race Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC3-Associated Phagocytosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC3-associated phagocytosis in myeloid cells promotes tumor immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ULK1/2 Inhibition in Axon Guidance and Neurodevelopment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, serine/threonine kinases crucial for initiating autophagy, have emerged as pivotal regulators of axon guidance and neurodevelopment through mechanisms independent of their canonical autophagic functions. Pharmacological inhibition of these kinases, for instance by compounds like Ulk1-IN-2, presents a potential avenue for modulating these critical neurodevelopmental processes. This technical guide provides an in-depth analysis of the non-canonical role of ULK1/2 in axon guidance, supported by quantitative data from genetic studies, detailed experimental protocols for assessing axon guidance, and a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ULK1/2 inhibition in the context of neurological development and disorders.
Introduction
Proper wiring of the nervous system is fundamental for its function and is orchestrated by a complex interplay of signaling molecules that guide developing axons to their precise targets. Disruptions in this process, known as axon guidance, can lead to severe neurodevelopmental disorders. Recent evidence has implicated the ULK1 and ULK2 kinases as key players in axon guidance.[1][2] While their role in autophagy is well-established, studies on knockout mouse models have revealed profound defects in major axonal tracts, such as the corpus callosum and anterior commissure, even when core autophagy machinery remains intact.[1][2] This points to a non-canonical, autophagy-independent role for ULK1/2 in neurodevelopment.
This compound is a chemical inhibitor of ULK1. While direct studies on the effect of this compound on axon guidance are not yet available, its mechanism of action as a ULK1 inhibitor allows for informed predictions of its potential impact. By inhibiting ULK1/2, compounds like this compound may offer a tool to pharmacologically modulate axon guidance pathways, with potential therapeutic implications for neurodevelopmental and neurodegenerative disorders.
Quantitative Data from ULK1/2 Genetic Studies
Genetic ablation of Ulk1 and Ulk2 in mice has provided critical quantitative insights into their role in neurodevelopment. The following table summarizes key findings from studies on Ulk1/Ulk2 double-knockout (DKO) mice.
| Parameter | Wild-Type (WT) Control | Ulk1/Ulk2 DKO | Percentage Change | Reference |
| Corpus Callosum Thickness (Dorsoventral Width at E18.5) | ~150 µm | ~75 µm | ~50% decrease | [2] |
| Anterior Commissure | Present | Absent | 100% absence | [2] |
| Corticothalamic and Thalamocortical Axon Projections | Organized projection across the pallial-subpallial boundary | Disorganized and stalled growth | Not Quantified | [2] |
Proposed Non-Canonical ULK1/2 Signaling in Axon Guidance
ULK1 and ULK2 appear to regulate axon guidance through a non-canonical pathway involving the regulation of protein trafficking. Evidence suggests that ULK1/2 can phosphorylate SEC16A, a key component of the COPII vesicle transport machinery at the endoplasmic reticulum (ER).[2] This phosphorylation is proposed to regulate the trafficking of specific cargo proteins, including axon guidance molecules, from the ER to the Golgi apparatus, and subsequently to the axonal growth cone.
Caption: Proposed non-canonical signaling pathway of ULK1/2 in axon guidance.
Experimental Protocols
Immunofluorescence Staining of Murine Brain Sections for Axon Tract Analysis
This protocol is adapted from methodologies used in studies of ULK1/2 knockout mice to visualize major axonal tracts.
A. Tissue Preparation:
-
Anesthetize E18.5 mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brains and postfix in 4% PFA at 4°C overnight.
-
Cryoprotect the brains by sequential immersion in 15% and 30% sucrose in PBS at 4°C until they sink.
-
Embed the brains in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.
-
Cut 20 µm coronal sections using a cryostat and mount on Superfrost Plus slides.
B. Immunostaining:
-
Wash the sections three times for 5 minutes each in PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 (PBST) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against an axonal marker (e.g., rabbit anti-L1CAM, 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash the sections three times for 10 minutes each in PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) in blocking buffer for 2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each in PBST.
-
Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize cell nuclei.
-
Wash twice with PBS and mount with an anti-fade mounting medium.
C. Imaging and Analysis:
-
Visualize the stained sections using a confocal or fluorescence microscope.
-
Capture images of the corpus callosum and anterior commissure.
-
Quantify the thickness of the corpus callosum and assess the presence or absence of the anterior commissure using image analysis software (e.g., ImageJ).
Caption: Experimental workflow for immunofluorescence analysis of axon tracts.
In Vitro Axon Turning Assay
This assay can be used to assess the effect of this compound on growth cone guidance in response to a chemoattractant or chemorepellent.
A. Neuronal Culture:
-
Dissect dorsal root ganglia (DRGs) from E13.5 mouse embryos and collect them in ice-cold L-15 medium.
-
Dissociate the ganglia with trypsin and triturate to obtain a single-cell suspension.
-
Plate the neurons on glass coverslips coated with poly-L-lysine and laminin in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Culture the neurons for 24-48 hours to allow for axon extension.
B. Growth Cone Turning Assay:
-
Prepare a solution of a guidance cue (e.g., Netrin-1 as an attractant or Semaphorin 3A as a repellent) in culture medium.
-
Prepare a separate solution of the guidance cue containing the desired concentration of this compound or vehicle control (DMSO).
-
Pull a fine-tipped glass micropipette and fill it with the guidance cue solution (with or without this compound).
-
Mount the coverslip with cultured neurons on a microscope stage equipped with phase-contrast or DIC optics and a heated stage.
-
Position the micropipette tip approximately 100 µm away from a growth cone at a 45° angle to the direction of axon growth.
-
Apply a gradient of the guidance cue by controlled pulsatile ejection from the micropipette using a picopump.
-
Record time-lapse images of the growth cone every 5 minutes for 1-2 hours.
C. Data Analysis:
-
Trace the path of the axon extension from the time-lapse images.
-
Measure the turning angle of the axon, which is the angle between the initial direction of growth and the final direction of growth.
-
Compare the turning angles of growth cones treated with this compound to those of the vehicle control to determine the effect of the inhibitor on axon guidance.
Conclusion and Future Directions
The evidence strongly suggests that ULK1 and ULK2 play a crucial, non-canonical role in axon guidance during neurodevelopment. The profound defects observed in Ulk1/Ulk2 DKO mice highlight the importance of these kinases in the formation of major axonal tracts. The proposed mechanism involving the regulation of protein trafficking via SEC16A phosphorylation provides a plausible explanation for these autophagy-independent functions.
The use of specific inhibitors like this compound will be instrumental in dissecting the precise molecular mechanisms underlying the role of ULK1/2 in axon guidance. Future studies should focus on:
-
Directly testing the effect of this compound on axon guidance in vitro and in vivo.
-
Identifying the specific cargo proteins whose trafficking is regulated by ULK1/2 in developing neurons.
-
Investigating the upstream signals that regulate ULK1/2 activity in the context of axon guidance.
A deeper understanding of this non-canonical ULK1/2 signaling pathway could pave the way for novel therapeutic strategies for neurodevelopmental disorders characterized by defects in axonal connectivity.
References
Methodological & Application
Recommended Ulk1-IN-2 concentration for inhibiting autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulk1-IN-2, also identified as compound 3s, is a potent small molecule inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components. By targeting ULK1, this compound serves as a valuable tool for studying the intricate mechanisms of autophagy and for exploring its therapeutic potential in various diseases, including non-small cell lung cancer (NSCLC). These application notes provide a comprehensive guide to the recommended concentrations, relevant protocols, and the underlying signaling pathways for utilizing this compound in autophagy research.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in cellular assays, primarily in the A549 human lung carcinoma cell line. The following tables summarize the key quantitative data for the use of this compound.
| Parameter | Cell Line | Value | Description |
| IC50 | A549 | 1.94 µM | Concentration required for 50% inhibition of cell viability, determined by MTT assay after 24 hours. |
| Effective Concentration | A549 | 0 - 8 µM | Concentration range demonstrated to effectively block autophagy, assessed by monitoring autophagy markers. |
| Anti-proliferative Activity | A549, U937, HL60, MDA-MB-468, MCF-7 | 10 µM | Concentration showing strong anti-proliferative effects after 24 hours of treatment. |
Table 1: In Vitro Efficacy of this compound.
Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of ULK1. ULK1 is a central node in the autophagy signaling pathway, integrating signals from nutrient-sensing pathways such as mTOR and AMPK. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Conversely, under starvation or cellular stress, AMPK activates ULK1, initiating the formation of the autophagosome. By inhibiting ULK1, this compound effectively blocks these downstream events.
Caption: ULK1 signaling pathway in autophagy initiation.
Experimental Workflow
A typical workflow to assess the effect of this compound on autophagy involves cell culture, treatment with the inhibitor, induction of autophagy (e.g., by starvation), and subsequent analysis of autophagy markers.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on autophagy in A549 cells.
A549 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging. For experiments, seed cells in 6-well or 96-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.[2][3]
Autophagy Induction by Starvation
-
Preparation: Grow A549 cells in complete medium to 70-80% confluency.
-
Starvation Medium: Prepare Earle's Balanced Salt Solution (EBSS) or DMEM without FBS and glucose.[2][3]
-
Induction: Aspirate the complete medium, wash the cells once with sterile PBS, and then add the starvation medium.
-
Incubation: Incubate the cells for the desired time (e.g., 2-4 hours) at 37°C and 5% CO2 to induce autophagy.[3]
Treatment with this compound
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Dilution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8 µM).
-
Treatment: Add the this compound containing medium to the cells. For co-treatment experiments, this compound can be added prior to or concurrently with the autophagy-inducing stimulus. A typical treatment duration is 24 hours.
Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect the conversion of LC3-I to LC3-II), p62/SQSTM1 (to assess autophagic degradation), and phospho-ULK1 (Ser317) (as a marker of ULK1 activation).[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound is a potent inhibitor of ULK1-mediated autophagy. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies to dissect the role of autophagy in cellular processes and disease models. Careful optimization of inhibitor concentration and treatment times is recommended for each specific cell line and experimental condition.
References
Application Notes and Protocols for Ulk1-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting ULK1, this compound serves as a valuable tool to study the role of autophagy in cellular physiology and disease, and as a potential therapeutic agent. This compound has been shown to block autophagy and induce apoptosis in various cancer cell lines.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆BrFN₄O | [1] |
| Molecular Weight | 495.26 g/mol | [1] |
| Solubility | 45 mg/mL (90.86 mM) in DMSO |
Note: The solubility of this compound in aqueous solutions such as PBS or cell culture media is expected to be low. Therefore, it is recommended to prepare a high-concentration stock solution in DMSO.
Preparation of Stock and Working Solutions
3.1. Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 495.26 g/mol ), add 201.9 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
3.2. Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.
ULK1 Signaling Pathway
ULK1 is a key initiator of the autophagy pathway. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. Upon nutrient starvation or other cellular stress, mTORC1 is inactivated, and AMP-activated protein kinase (AMPK) can phosphorylate and activate ULK1. Activated ULK1 then phosphorylates its binding partners, including ATG13, FIP200, and ATG101, leading to the formation of the ULK1 complex. This complex then translocates to the phagophore assembly site and initiates the formation of the autophagosome through the phosphorylation of downstream targets like Beclin-1.
References
Application of Ulk1-IN-2 in High-Throughput Screening for Autophagy Inhibitors
Application Note ID: AN-ULK1-HTS-001
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a key initiator of the autophagy pathway, making it a prime target for the development of therapeutic inhibitors.[1][2][3] Ulk1-IN-2 (also known as compound 3s) is a potent inhibitor of ULK1 that has demonstrated cytotoxic effects in cancer cell lines by inducing apoptosis and concurrently blocking autophagy.[4] This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel autophagy inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect on the ULK1 kinase, a central regulator of autophagy initiation. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[5][6] Upon starvation or other cellular stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then phosphorylates downstream targets to initiate the formation of the autophagosome.[5][6] this compound, by inhibiting ULK1, prevents these initial phosphorylation events, thereby blocking the autophagic flux.[4]
Quantitative Data for ULK1 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant ULK1/2 inhibitors, providing a comparative overview of their potency in various assays.
| Compound | Assay Type | Target(s) | IC50 | Cell Line/System | Reference(s) |
| This compound | Cytotoxicity Assay | ULK1 | 1.94 µM | A549 | [4] |
| SBI-0206965 | In vitro Kinase Assay | ULK1 | 1.2 nM | Purified enzyme | [7] |
| SBI-0206965 | In vitro Kinase Assay | ULK2 | 7.7 nM | Purified enzyme | [7] |
| MRT68921 | In vitro Kinase Assay | ULK1 | 2.9 nM | Purified enzyme | [8] |
| MRT68921 | In vitro Kinase Assay | ULK2 | 1.1 nM | Purified enzyme | [8] |
| ULK-101 | In vitro Kinase Assay | ULK1 | 30 nM | Purified enzyme | [5][9] |
| ULK-101 | In vitro Kinase Assay | ULK2 | 30 nM | Purified enzyme | [9] |
| SBP-7455 | ADP-Glo Assay | ULK1 | 13 nM | Purified enzyme | [10] |
| SBP-7455 | NanoBRET Assay | ULK1 | 328 nM | Cellular | [10] |
Signaling Pathway
Caption: ULK1 Signaling Pathway in Autophagy Initiation.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) using ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for ULK1 kinase assays and is suitable for a primary screen of a compound library.[11]
Workflow Diagram:
Caption: Biochemical HTS Workflow for ULK1 Inhibitors.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., biotinylated ATG13 peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Compound library
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Multichannel pipettes and/or automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of library compounds into 384-well assay plates. For controls, dispense DMSO (negative control) and a dilution series of this compound (positive control, e.g., starting from 10 µM).
-
Enzyme Addition: Add 5 µL of ULK1 enzyme solution (e.g., 5 ng of ULK1 in kinase buffer) to each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes.
-
Kinase Reaction Initiation: Add 5 µL of a substrate solution containing the ATG13 peptide and ATP to each well.
-
Kinase Reaction: Incubate the plates at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and positive controls. Determine the Z'-factor to assess the quality of the assay.
Cell-Based High-Throughput Screening using GFP-LC3 Puncta Formation Assay
This protocol outlines a phenotypic screen to identify compounds that inhibit autophagy by monitoring the formation of GFP-LC3 puncta.[12]
Workflow Diagram:
Caption: Cell-Based HTS Workflow for Autophagy Inhibitors.
Materials:
-
A stable cell line expressing GFP-LC3 (e.g., HeLa, U2OS, A549)
-
Complete growth medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
384-well clear-bottom imaging plates
-
Compound library
-
This compound (as a positive control for inhibition)
-
Chloroquine or Bafilomycin A1 (as a positive control for autophagic flux blockage)
-
DMSO (as a negative control)
-
Paraformaldehyde (PFA) for cell fixation
-
Hoechst 33342 for nuclear staining
-
Automated liquid handling system
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Incubation: Incubate the plates overnight at 37°C and 5% CO2.
-
Compound Treatment: Add library compounds and controls (this compound, DMSO) to the wells.
-
Autophagy Induction: After a short pre-incubation with the compounds (e.g., 1 hour), replace the growth medium with starvation medium (EBSS) to induce autophagy.
-
Treatment Incubation: Incubate the plates for a predetermined time to allow for puncta formation (e.g., 2-4 hours).
-
Cell Fixation and Staining: Fix the cells with 4% PFA and stain the nuclei with Hoechst 33342.
-
Image Acquisition: Acquire images using an automated high-content imaging system, capturing both the GFP and DAPI (Hoechst) channels.
-
Image Analysis: Use image analysis software to identify individual cells (based on nuclear stain) and quantify the number, size, and intensity of GFP-LC3 puncta within each cell.
-
Data Analysis: Normalize the puncta count per cell to the negative control (DMSO in starvation medium). Identify "hits" as compounds that significantly reduce the formation of GFP-LC3 puncta compared to the control.
Conclusion
This compound is a valuable tool compound for studying the role of ULK1 in autophagy and for establishing robust HTS assays to discover novel autophagy inhibitors. The biochemical and cell-based protocols provided here offer a framework for primary screening and secondary validation of potential drug candidates targeting the autophagy initiation pathway. Careful optimization of assay conditions and the use of appropriate controls are crucial for the successful implementation of these HTS campaigns.
References
- 1. High Throughput Screening to Discover Ulk1 Kinase Inhibitors - Derek Duckett [grantome.com]
- 2. Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The requirement of uncoordinated 51-like kinase 1 (ULK1) and ULK2 in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Autophagy-independent lysosomal targeting regulated by ULK1/2-FIP200 and ATG9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. promega.com [promega.com]
- 12. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Dosing of Ulk1-IN-2 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulk1-IN-2 is a potent small-molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] Autophagy is a catabolic process essential for cellular homeostasis, which can be co-opted by cancer cells to survive under stressful conditions.[3][4] Inhibition of ULK1 is therefore a promising therapeutic strategy in oncology, particularly for tumors exhibiting high autophagic flux.[5][6] Preclinical studies with ULK1/2 inhibitors have demonstrated anti-tumor activity, both as monotherapy and in combination with other targeted agents, in models of non-small cell lung cancer (NSCLC).[1][6][7][8]
These application notes provide a comprehensive overview and representative protocols for the in vivo administration and dosing of ULK1 inhibitors, with a focus on this compound, for preclinical research. Due to the limited availability of published in vivo data specifically for this compound, the protocols and quantitative data presented are based on closely related and well-characterized ULK1/2 inhibitors, such as DCC-3116, to provide a robust framework for study design.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of ULK1.[1][2] ULK1 is a key component of the autophagy initiation complex, which also includes FIP200, ATG13, and ATG101.[3][6] The activity of the ULK1 complex is tightly regulated by upstream nutrient-sensing pathways. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1.[3][9] Conversely, under conditions of nutrient deprivation or cellular stress, mTORC1 is inhibited, and AMP-activated protein kinase (AMPK) can directly phosphorylate and activate ULK1, leading to the initiation of autophagosome formation.[3][9] this compound has been shown to inhibit the expression of ULK1 and its activated, phosphorylated form (p-ULK1ser317), thereby blocking the downstream signaling cascade required for autophagy.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant ULK1/2 inhibitors.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Cytotoxicity | A549 (NSCLC) | 1.94 | [2] |
| This compound | Cytotoxicity | U937 (Leukemia) | 12.92 | [2] |
| This compound | Cytotoxicity | HL60 (Leukemia) | 10.89 | [2] |
| This compound | Cytotoxicity | MDA-MB-468 (Breast) | 16.83 | [2] |
| This compound | Cytotoxicity | MCF-7 (Breast) | 19.60 | [2] |
| SBI-0206965 | In vitro kinase | ULK1 | 0.108 | [3] |
| SBI-0206965 | In vitro kinase | ULK2 | 0.711 | [3] |
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| DCC-3116 | Genetically Engineered Mouse Model (KRASG12C-driven NSCLC) | Not specified (chow formulation) | Oral (in chow) | Decreased tumor burden and increased survival. | [6][7] |
| DCC-3116 | Xenograft Mouse Model (NCI-H2122, Calu-1, NCI-H358) | Not specified (chow formulation) | Oral (in chow) | Superior tumor control in combination with sotorasib. | [10] |
| SBI-0206965 | Mouse | Not specified | Oral & Intraperitoneal | Poor absorption and systemic exposure, limiting in vivo use. | [9] |
Experimental Protocols
The following are representative protocols for the in vivo administration of a ULK1 inhibitor, based on published studies with similar compounds. It is critical to perform pilot studies to determine the optimal dose, vehicle, and administration schedule for this compound.
Vehicle Formulation
The choice of vehicle is crucial for ensuring the solubility, stability, and bioavailability of the compound. Based on protocols for other small molecule kinase inhibitors, a common formulation is:
-
Vehicle Composition:
-
10% (v/v) Dimethyl sulfoxide (DMSO)
-
90% (v/v) Corn oil
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Add the corn oil to the DMSO solution.
-
Vortex or sonicate the mixture until a homogenous suspension or solution is formed.
-
Prepare the formulation fresh daily before administration.
-
In Vivo Dosing and Administration
The following protocol outlines a general procedure for oral gavage administration in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors derived from a relevant cancer cell line (e.g., A549).
-
Dosing:
-
Dose Range Finding: It is recommended to start with a dose-escalation study to determine the maximum tolerated dose (MTD). Doses could range from 10 mg/kg to 100 mg/kg, administered once daily.
-
Efficacy Studies: Once the MTD is established, efficacy studies can be conducted at one or more well-tolerated doses.
-
-
Administration Protocol (Oral Gavage):
-
Accurately weigh each mouse to determine the correct volume of the drug formulation to administer.
-
Gently restrain the mouse.
-
Using a proper-sized feeding needle, carefully administer the formulation directly into the stomach.
-
Monitor the animals closely after dosing for any signs of distress.
-
Administer the vehicle to the control group using the same procedure.
-
Dosing is typically performed once daily for a period of 21-28 days, or until the tumor volume in the control group reaches a predetermined endpoint.
-
-
Alternative Administration (Chow Formulation):
-
For long-term studies, formulating the compound in the animal chow can be a less stressful method of administration.
-
The concentration of this compound in the chow should be calculated based on the average daily food consumption of the mice and the target daily dose (mg/kg).
-
A specialized company can be contracted to prepare the medicated chow to ensure homogenous mixing.
-
Monitoring and Efficacy Assessment
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or appetite.
-
Pharmacodynamic (PD) Assessment: To confirm target engagement in vivo, tumor and/or surrogate tissue samples can be collected at the end of the study (or at specific time points) to measure the levels of p-ULK1 and downstream autophagy markers (e.g., LC3-II, p62) by western blot or immunohistochemistry.
Experimental Workflow
Disclaimer
These protocols are intended as a guide and should be adapted to the specific needs of the research project. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. A thorough literature search and pilot studies are strongly recommended before commencing large-scale in vivo experiments with this compound.
References
- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
- 7. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 8. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Using Ulk1-IN-2 to study the interplay between autophagy and apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Unc-51-like autophagy-activating kinase 1 (ULK1), a serine/threonine kinase, is a central initiator of the autophagy pathway.[2][3] It acts as a crucial node, integrating signals from nutrient sensors like mTORC1 and AMPK to regulate the onset of autophagosome formation.[4][5][6] Dysregulation of autophagy is implicated in numerous diseases, including cancer, where it can promote tumor cell survival.[1][4][7]
The interplay between autophagy and apoptosis is complex and often context-dependent. Autophagy can act as a pro-survival mechanism, preventing cells from undergoing apoptosis. Consequently, inhibiting autophagy has emerged as a promising therapeutic strategy to sensitize cancer cells to apoptosis-inducing agents.[2][5] Small molecule inhibitors of ULK1, such as Ulk1-IN-2 and others like SBI-0206965, provide powerful tools to investigate this crosstalk. By selectively blocking the initiation of autophagy, these inhibitors allow for a detailed examination of the cellular consequences, particularly the induction of apoptosis.
These application notes provide an overview of the use of ULK1 inhibitors to study the interplay between autophagy and apoptosis, including quantitative data on their effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on ULK1 Inhibitors
The following tables summarize the quantitative effects of various ULK1 inhibitors on kinase activity, cell viability, and apoptosis in different cancer cell lines.
Table 1: Inhibitory Activity of ULK1 Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line | Reference |
| SBI-0206965 | ULK1 | 108 nM | - | [4] |
| MRT68921 | ULK1/2 | Not specified | MEF cells | [8] |
| ULK-100 | ULK1 | EC50: 83 nM | - | [2] |
| ULK-101 | ULK1/2 | EC50: 390 nM | Osteosarcoma cells | [2][8] |
| SBP-7455 | ULK1 | Not specified | Pancreatic cancer cells | [9] |
Table 2: Effects of ULK1 Inhibition on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| Neuroblastoma (SK-N-AS, SH-SY5Y, SK-N-DZ) | SBI-0206965 | Reduced cell growth, promoted apoptosis | - | [4] |
| Lung Cancer (A549) | SBI-0206965 + AZD8055 (mTOR inhibitor) | Synergistically increased apoptosis | Up to 23% apoptosis | [7] |
| Pancreatic Cancer (MiaPaca2) | SBP-7455 | Enhanced starvation-induced apoptosis | Increased cleaved PARP and cleaved caspase-3 | [9] |
| Colon Cancer (HCT116, RKO, SW48) | NVP-BEZ235 (PI3K/mTOR inhibitor) + ULK1 knockdown | Promoted apoptosis | - | [5] |
| Breast Cancer | Doxorubicin + ULK1 inhibition | Increased sensitivity to Doxorubicin | - | [8] |
Signaling Pathways and Experimental Workflow
ULK1 Signaling Pathway in Autophagy and Crosstalk with Apoptosis
The following diagram illustrates the central role of ULK1 in the autophagy pathway and its interaction with apoptotic signaling. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[4][6] During starvation or cellular stress, AMPK activates ULK1, which then phosphorylates downstream components of the autophagy machinery to initiate autophagosome formation.[5][10] Inhibition of ULK1 blocks this process, leading to the accumulation of cellular stress and potentially triggering apoptosis through caspase activation.
Caption: ULK1 signaling in autophagy and its link to apoptosis.
Experimental Workflow for Studying Autophagy-Apoptosis Interplay
This diagram outlines a typical experimental workflow to investigate the effect of a ULK1 inhibitor on the relationship between autophagy and apoptosis in cancer cells.
Caption: A typical workflow for investigating ULK1 inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to assess the interplay between autophagy and apoptosis following ULK1 inhibition.
Protocol 1: Cell Viability Assay using PrestoBlue™ Reagent
Objective: To measure the viability of cells after treatment with a ULK1 inhibitor.
Materials:
-
PrestoBlue™ Cell Viability Reagent
-
96-well clear-bottom black plates
-
Cell culture medium
-
This compound or other ULK1 inhibitor
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, treat the cells with various concentrations of the ULK1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after ULK1 inhibition using flow cytometry.
Materials:
-
APC Annexin V
-
7-Aminoactinomycin D (7-AAD)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the ULK1 inhibitor as desired.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of APC Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+) cells.
Protocol 3: Western Blot Analysis of Autophagy and Apoptosis Markers
Objective: To detect changes in the levels of key autophagy (p62, LC3) and apoptosis (cleaved caspase-3, cleaved PARP) proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p62, anti-LC3, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate autophagy induction, while inhibition of ULK1 is expected to block these changes. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.
Conclusion
The use of ULK1 inhibitors like this compound is a valuable strategy for elucidating the intricate relationship between autophagy and apoptosis. By providing a means to specifically block the initiation of autophagy, these small molecules enable researchers to dissect the downstream consequences on cell fate. The protocols and data presented here offer a framework for designing and interpreting experiments aimed at understanding and therapeutically targeting this critical cellular crosstalk, particularly in the context of cancer research and drug development.
References
- 1. jopcr.com [jopcr.com]
- 2. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking AMPK/ULK1-dependent autophagy promoted apoptosis and suppressed colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
Application Notes and Protocols for LC3 Turnover Assay Using an ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing autophagic flux using a microtubule-associated protein 1A/1B-light chain 3 (LC3) turnover assay in the presence of a ULK1 inhibitor. Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[1][2][3][4] Inhibition of ULK1 is expected to block the initiation of autophagy, and this can be quantitatively measured by monitoring the levels of LC3-II.
The LC3 turnover assay is a reliable method to measure autophagic flux, which is the entire dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes.[5] This assay helps to distinguish between an increase in autophagosomes due to induced autophagy and an accumulation of autophagosomes due to blocked degradation. The protocol described here utilizes both Western blotting and fluorescence microscopy to detect and quantify changes in LC3-II levels.
Signaling Pathway of Autophagy Initiation and ULK1 Inhibition
The following diagram illustrates the central role of ULK1 in the autophagy signaling pathway and the effect of its inhibition. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[3][6] Upon starvation or other autophagic stimuli, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the phagophore, a precursor to the autophagosome.[2][3] A ULK1 inhibitor, such as Ulk1-IN-2, would block this initiation step.
Caption: ULK1 signaling pathway in autophagy.
Experimental Workflow for LC3 Turnover Assay
The diagram below outlines the general workflow for conducting an LC3 turnover assay to assess the effect of a ULK1 inhibitor. The process involves cell culture, treatment with the ULK1 inhibitor and a lysosomal inhibitor, sample collection, and subsequent analysis by Western blotting or fluorescence microscopy.
Caption: Experimental workflow of the LC3 turnover assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the experimental protocols.
| Parameter | Western Blot | Fluorescence Microscopy |
| Cell Seeding Density | 6-well plate: 2-5 x 10^5 cells/well | Coverslips in 12- or 24-well plate: 0.5-2 x 10^5 cells/well |
| This compound Concentration | To be determined empirically (e.g., 1-10 µM) | To be determined empirically (e.g., 1-10 µM) |
| Lysosomal Inhibitor | Bafilomycin A1 (100 nM) or Chloroquine (50 µM) | Bafilomycin A1 (100 nM) or Chloroquine (50 µM) |
| Treatment Duration | 2-6 hours | 2-6 hours |
| Total Protein per Lane | 10-40 µg[7] | N/A |
| Primary Antibody (LC3) | 1:1000 dilution[8] | 1:200 - 1:500 dilution[9] |
| Secondary Antibody | 1:5000 HRP-conjugated[8] | 1:500 fluorescently-labeled |
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol details the measurement of LC3-I to LC3-II conversion via immunoblotting to assess autophagic flux.[8]
Materials:
-
Cultured mammalian cells (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
This compound (or other ULK1 inhibitor)
-
Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm)[7]
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare four treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (at desired concentration)
-
Vehicle + lysosomal inhibitor
-
This compound + lysosomal inhibitor
-
-
Add the ULK1 inhibitor for the desired total treatment time (e.g., 4 hours).
-
For groups 3 and 4, add the lysosomal inhibitor for the last 2 hours of the total treatment time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa) is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (1:1000) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference in the this compound treated cells compared to the control indicates inhibition of autophagy initiation.[10][11]
-
Protocol 2: LC3 Puncta Visualization by Fluorescence Microscopy
This protocol describes the visualization and quantification of LC3-positive puncta, which represent autophagosomes.[8]
Materials:
-
Cultured mammalian cells
-
Glass coverslips
-
12- or 24-well plates
-
This compound
-
Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in 12- or 24-well plates and allow them to adhere and grow.
-
Treat the cells with the same four groups as described in the Western blot protocol.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-LC3B antibody (1:200-1:500) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (1:500) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).[8] At least 50-100 cells should be counted per condition.
-
An increase in the number of LC3 puncta in the presence of a lysosomal inhibitor indicates active autophagic flux. Inhibition of ULK1 is expected to prevent the formation of these puncta, even in the presence of a lysosomal inhibitor.
-
References
- 1. The autophagy-inducing kinases, ULK1 and ULK2, regulate axon guidance in the developing mouse forebrain via a noncanonical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 6. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ulk1-IN-2 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Ulk1-IN-2, a potent inhibitor of the ULK1 kinase. The information is designed to address common challenges, particularly those related to the compound's solubility in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Researchers may encounter precipitation or insolubility when preparing aqueous solutions of this compound. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Precipitate observed after diluting DMSO stock solution of this compound into aqueous buffer.
Caption: Troubleshooting workflow for addressing this compound insolubility.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 45 mg/mL (90.86 mM)[1]. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer.
2. I observed a precipitate when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue with hydrophobic small molecules.[2][3] Here are several steps you can take:
-
Verify your stock solution: Ensure that the this compound is fully dissolved in your DMSO stock. If you see any precipitate in the stock, gently warm the solution (e.g., in a 37°C water bath) and sonicate until it is fully dissolved.
-
Check the final DMSO concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid solvent effects on your experiment. However, a slightly higher concentration may be necessary to maintain solubility.
-
Lower the final concentration of this compound: You may be exceeding the solubility limit of the compound in your aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Modify your aqueous buffer: The composition of your buffer can significantly impact the solubility of this compound. Consider the following modifications:
-
Add a non-ionic detergent: Including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help to keep the compound in solution.
-
Use a solubilizing agent: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.[2]
-
Adjust the pH: The solubility of some compounds can be pH-dependent. Empirically testing a range of pH values for your buffer may help to improve solubility.
-
3. Can I prepare a stock solution of this compound in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is not recommended due to its low aqueous solubility.[4] The most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
4. How should I store my this compound stock solution?
Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Quantitative Data Summary
The following table provides a summary of the solubility of this compound and recommended starting concentrations for common experimental additives.
| Solvent/Additive | Recommended Concentration/Solubility | Notes |
| DMSO | 45 mg/mL (90.86 mM)[1] | For stock solution preparation. |
| Final DMSO in Aqueous Solution | ≤ 1% (v/v) | Higher concentrations may be needed but should be tested for effects on the assay. |
| Tween-20 | 0.01% - 0.1% (v/v) | A non-ionic detergent to aid in solubilization. |
| Triton X-100 | 0.01% - 0.1% (v/v) | A non-ionic detergent to aid in solubilization. |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | A cyclodextrin used to increase the aqueous solubility of hydrophobic compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Allow the vial of solid this compound (MW: 495.26 g/mol ) to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 201.9 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Preparation of Aqueous Working Solution:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock into your final aqueous buffer to achieve the desired working concentration.
-
Important: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Protocol 2: Assessment of this compound Solubility in a New Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Set up a series of microcentrifuge tubes, each containing 99 µL of the aqueous buffer to be tested.
-
Add 1 µL of the 10 mM DMSO stock to the first tube to make a 100 µM solution (1% DMSO). Vortex immediately.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first tube to the second, and so on.
-
Incubate the solutions at the experimental temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully observe each tube for the presence of a pellet. The highest concentration without a visible pellet is the approximate soluble concentration in that buffer.
Signaling Pathway
Ulk1 is a key initiator of autophagy, a cellular process for degrading and recycling cellular components.[6][7] this compound inhibits the kinase activity of ULK1, thereby blocking the initiation of autophagy.
Caption: Simplified diagram of the ULK1 signaling pathway in autophagy.
References
- 1. wxapi.ptgcn.com [wxapi.ptgcn.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.hi.is [iris.hi.is]
- 4. reddit.com [reddit.com]
- 5. promega.in [promega.in]
- 6. Structure of the Human Autophagy Initiating Kinase ULK1 in Complex with Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ULK1 - Wikipedia [en.wikipedia.org]
Optimizing Ulk1-IN-2 Dosage: A Technical Support Guide to Mitigate Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). The following information, presented in a question-and-answer format, addresses common challenges related to dosage optimization and the avoidance of off-target effects to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of ULK1, a serine/threonine kinase that plays a critical role in the initiation of autophagy. By inhibiting ULK1, this compound blocks the autophagic process, leading to the accumulation of autophagosomes. In many cancer cell lines, this inhibition of autophagy can induce apoptosis (programmed cell death)[1].
Q2: What are the known off-target effects of ULK1 inhibitors?
A2: While a comprehensive kinase selectivity profile for this compound is not publicly available, studies on other ULK1 inhibitors have identified several potential off-target kinases. A common off-target for many ULK1 inhibitors is Aurora A kinase[2]. Inhibition of Aurora A can paradoxically induce autophagy, which may counteract the intended effect of ULK1 inhibition[2]. Other identified off-targets for some ULK1 inhibitors include AMPK, FAK, NUAK1, and MLK1[3]. For instance, the ULK1 inhibitor SBI-0206965 has been shown to inhibit these kinases with potencies comparable to or greater than its inhibition of ULK1[3]. The compound referred to as "compound 3s," which is this compound, has also been noted to have inhibitory activity against AMPKα1 and FAK[3]. Researchers should be aware of these potential off-targets when interpreting experimental results.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. For A549 non-small cell lung cancer cells, an IC50 of 1.94 µM has been reported for cytotoxicity[1]. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for the specific cell line and experimental endpoint being investigated.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results, such as an increase in autophagic markers.
-
Possible Cause: Off-target inhibition of kinases like Aurora A can induce autophagy, masking the inhibitory effect on ULK1[2]. At certain concentrations, the off-target effect may dominate.
-
Troubleshooting Steps:
-
Validate ULK1 Target Engagement: Perform a Western blot to assess the phosphorylation status of direct ULK1 substrates, such as ATG13 (at Ser318) or Beclin-1 (at Ser15). A decrease in the phosphorylation of these substrates upon this compound treatment confirms ULK1 inhibition.
-
Assess Off-Target Activity: If possible, measure the activity of known off-target kinases like Aurora A in your experimental system.
-
Optimize Concentration: Re-evaluate the dose-response curve. A lower concentration of this compound may be sufficient to inhibit ULK1 without significantly engaging off-target kinases.
-
Use a More Selective Inhibitor: Consider using a more selective ULK1 inhibitor, such as ULK-101, as a control to confirm that the observed phenotype is due to ULK1 inhibition[4][5][6].
-
Issue 2: High levels of cytotoxicity observed at concentrations intended to inhibit autophagy.
-
Possible Cause: The observed cell death may be a result of off-target effects rather than the inhibition of autophagy alone. Some ULK1 inhibitors have been shown to induce apoptosis through mechanisms independent of their effect on ULK1[3].
-
Troubleshooting Steps:
-
Correlate ULK1 Inhibition with Cytotoxicity: Perform a time-course experiment to determine if the inhibition of ULK1 (assessed by substrate phosphorylation) precedes the onset of cytotoxicity.
-
Use a Genetic Approach: To confirm that the cytotoxic effect is due to ULK1 inhibition, use siRNA or shRNA to knock down ULK1 expression and observe if this phenocopies the effect of this compound.
-
Rescue Experiment: If a kinase-dead, inhibitor-resistant mutant of ULK1 is available, its expression should rescue the cells from the cytotoxic effects of this compound if the toxicity is on-target.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound and Other ULK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line (for cytotoxicity) | Cytotoxicity IC50 (µM) | Known Off-Targets |
| This compound | ULK1 | Potent (exact value not specified) | A549 | 1.94[1] | AMPKα1, FAK[3] |
| SBI-0206965 | ULK1 | 38[5] | - | - | ULK2 (212 nM), AMPK, NUAK1, MLK1, Aurora A[3][5] |
| ULK-101 | ULK1 | 8.3[5][6] | - | - | ULK2 (30 nM), DRAK1 (14 nM), MNK2 (22 nM)[4][5] |
| MRT68921 | ULK1 | - | - | - | NUAK1, Aurora A, TBK1, AMPK[3] |
Note: This table summarizes available data. A comprehensive kinase panel screening for this compound is not publicly available.
Experimental Protocols
Protocol 1: Western Blot Analysis of ULK1 Activity
This protocol allows for the indirect measurement of ULK1 kinase activity by assessing the phosphorylation of its downstream substrate, ATG13.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ATG13 (Ser318) and total ATG13 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for phospho-ATG13 and total ATG13. A decrease in the ratio of phospho-ATG13 to total ATG13 indicates inhibition of ULK1 activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specific duration.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble ULK1 by Western blotting as described in Protocol 1.
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Data Analysis: Plot the amount of soluble ULK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
How to confirm Ulk1-IN-2 activity in cells
Welcome to the technical support center for Ulk1-IN-2. This guide provides troubleshooting advice and detailed protocols to help researchers and scientists confirm the cellular activity of this ULK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1). ULK1 is a critical initiator of the autophagy pathway. Under conditions of cellular stress, such as nutrient deprivation, ULK1 is activated and phosphorylates several downstream targets to initiate the formation of the autophagosome.[1][2][3] By inhibiting the kinase activity of ULK1, this compound is expected to block the initiation of autophagy.
Q2: What is the expected cellular phenotype after effective treatment with this compound?
A2: The primary phenotype is the inhibition of autophagic flux. This means that the formation of autophagosomes will be blocked. Consequently, you should observe a reduction in the levels of lipidated LC3 (LC3-II) and an accumulation of the autophagy receptor protein p62/SQSTM1.[4][5] Depending on the cell type and its reliance on autophagy for survival, secondary effects such as decreased cell proliferation or induction of apoptosis may also be observed.[5][6]
Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?
A3: The optimal concentration and time will vary between cell lines. It is recommended to perform a dose-response and time-course experiment. You can start with a concentration range based on published data for similar ULK1 inhibitors (e.g., 1-10 µM) and time points from 1 to 24 hours.[7] The efficacy can be assessed by monitoring the phosphorylation of a direct ULK1 substrate, such as ATG13 (Ser318), or by measuring the impact on autophagic flux markers like LC3-II and p62.
Troubleshooting Guides
Problem 1: I don't see a decrease in the phosphorylation of ULK1 substrates after treatment with this compound.
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Question: I've treated my cells with this compound, but the levels of phosphorylated ATG13 (Ser318) or Beclin-1 (Ser14) haven't changed. What could be wrong?
-
Answer:
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Inhibitor Potency: Ensure the inhibitor is active. Improper storage or handling may have degraded the compound. Prepare fresh stock solutions.
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Insufficient Concentration/Time: Your cell line may require a higher concentration of this compound or a longer incubation time. Perform a dose-response experiment to determine the IC50 in your specific model.
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Low Basal ULK1 Activity: Under basal, nutrient-rich conditions, ULK1 activity is low due to suppression by mTORC1.[8][9] To see a robust decrease in substrate phosphorylation, you must first stimulate ULK1 activity. This can be achieved by nutrient starvation (e.g., incubating in EBSS) or by using an mTOR inhibitor like Torin1 or Rapamycin.[10][11]
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Antibody Quality: Verify the specificity and sensitivity of your phospho-specific antibodies. Include positive and negative controls, such as lysates from cells with stimulated autophagy (positive) and lysates from ULK1/2 double-knockout cells (negative).
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Problem 2: My LC3-II levels are behaving unexpectedly after this compound treatment.
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Question: I treated my cells with this compound, but the LC3-II levels increased/did not change. I was expecting a decrease. Why is this happening?
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Answer:
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Importance of Autophagic Flux: A static measurement of LC3-II can be misleading. LC3-II levels reflect the balance between autophagosome formation and their degradation upon fusion with lysosomes. An apparent increase or no change could mean that the inhibitor is blocking a later stage of autophagy (lysosomal fusion), not initiation.
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Perform a Flux Assay: To correctly interpret LC3-II levels, you must perform an autophagic flux assay.[12][13] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
If this compound is working: It will prevent the accumulation of LC3-II that is normally seen when lysosomal degradation is blocked.
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If this compound is not working or blocking a later step: You will still see a significant accumulation of LC3-II in the presence of the lysosomal inhibitor.
-
-
Problem 3: The p62/SQSTM1 levels are not increasing as expected.
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Question: After inhibiting ULK1, I expected the autophagy substrate p62 to accumulate, but its levels are unchanged. What does this mean?
-
Answer:
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Low Basal Autophagy: If the basal rate of autophagy in your cells is very low, there might not be significant p62 degradation to begin with. Therefore, inhibiting this low level of activity might not produce a detectable increase in total p62 levels.
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Induce Autophagy: Measure p62 accumulation under conditions of induced autophagy (e.g., nutrient starvation). In this scenario, control cells should show a decrease in p62, while cells treated with this compound should maintain or accumulate p62.
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Transcriptional Regulation: Be aware that p62 expression can be regulated at the transcriptional level under certain stress conditions, which can complicate the interpretation of its protein levels as a sole measure of autophagic flux.
-
Alternative Degradation Pathways: While p62 is primarily degraded by autophagy, other pathways can contribute to its turnover. It is always recommended to use multiple markers to assess autophagy.
-
Key Experimental Protocols
Western Blot for Phosphorylation of ULK1 Substrates
This protocol details how to confirm the direct engagement of this compound with its target in the cell by measuring the phosphorylation status of downstream substrates.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Stimulation of ULK1 Activity: To induce ULK1 activity, replace the complete medium with a starvation medium like EBSS (Earle's Balanced Salt Solution) or treat with an mTOR inhibitor (e.g., 250 nM Torin1) for 1-2 hours.
-
Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours before and during the stimulation step.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-ATG13 (Ser318)
-
Phospho-Beclin-1 (Ser14)
-
Total ATG13
-
Total Beclin-1
-
Loading control (e.g., GAPDH, β-Actin)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Quantification: Densitometry is performed to quantify the ratio of the phosphorylated protein to the total protein.
Expected Results Summary:
| Treatment Group | p-ATG13 (S318) / Total ATG13 | p-Beclin-1 (S14) / Total Beclin-1 |
| Vehicle Control (Basal) | Low | Low |
| Vehicle Control + Starvation | High | High |
| This compound + Starvation | Low / Reduced | Low / Reduced |
Autophagic Flux Assay by Western Blot for LC3-II and p62
This assay is the gold standard for confirming that an inhibitor blocks the autophagic process.
Methodology:
-
Cell Seeding: Plate cells to reach 70-80% confluency at harvest.
-
Treatment Groups: Prepare four treatment groups:
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Vehicle Control (e.g., DMSO)
-
This compound
-
Lysosomal Inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)
-
This compound + Lysosomal Inhibitor
-
-
Inhibitor Incubation: Treat cells with this compound (or vehicle) for a predetermined time (e.g., 4-6 hours). For the final 2 hours of this incubation, add the lysosomal inhibitor to the appropriate wells. Note: Autophagy can be assessed under basal or stimulated (e.g., starvation) conditions.
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Lysis and Western Blotting: Follow steps 4-8 as described in the protocol above.
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Immunoblotting: Use primary antibodies for:
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LC3B (recognizes both LC3-I and LC3-II)
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p62/SQSTM1
-
Loading control (e.g., GAPDH)
-
Note: For LC3, use a high-percentage (e.g., 15%) or gradient gel to resolve the LC3-I and LC3-II bands.[14]
-
-
Quantification: Quantify the band intensity for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor.
Expected Results Summary:
| Treatment Group | LC3-II Levels | p62/SQSTM1 Levels | Interpretation |
| Vehicle Control | Basal | Basal | Normal basal autophagy |
| Bafilomycin A1 | High Accumulation | Accumulation | Basal autophagic flux is active |
| This compound | Reduced | Increased | Autophagy initiation is inhibited |
| This compound + Baf A1 | Reduced Accumulation | Increased | Confirms inhibition of autophagosome formation (flux is blocked) |
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. jove.com [jove.com]
- 5. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ULK1 phosphorylates Ser30 of BECN1 in association with ATG14 to stimulate autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Technical Support Center: Interpreting Unexpected Results with Ulk1-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using ULK1 inhibitors, such as Ulk1-IN-2.
Troubleshooting Guides
Issue: Increased Autophagy Markers After this compound Treatment
Q1: I treated my cells with a ULK1 inhibitor, expecting to see a decrease in autophagy. However, I'm observing an increase in LC3-II levels and autophagosome formation. What could be happening?
A1: This is a documented phenomenon with several ULK1 inhibitors and can be attributed to a few key factors:
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Off-Target Effects: Many ULK1 inhibitors, including related compounds like SBI-0206965, MRT67307, and MRT68921, have been shown to inhibit other kinases, most notably Aurora A kinase.[1][2] Inhibition of Aurora A can independently induce autophagy, which may counteract or even override the inhibitory effect of ULK1 suppression.[1][3] This can lead to a net increase in autophagic markers, especially at certain concentrations.
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Cellular Stress Response: The inhibitor itself might induce cytotoxicity or cellular stress, which are potent inducers of autophagy as a pro-survival mechanism.[1]
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Impaired Autophagic Flux: The observed increase in LC3-II and autophagosomes may not represent increased autophagic activity but rather a blockage in the autophagic flux.[4] ULK1 kinase activity is important for the maturation of autophagosomes and their fusion with lysosomes.[4] Inhibition of ULK1 can lead to the accumulation of aberrant, non-functional autophagosomes that are not efficiently cleared.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected increases in autophagy markers.
Recommended Actions:
-
Perform an Autophagic Flux Assay: This is critical to distinguish between autophagy induction and impaired clearance. This can be done by treating cells with the ULK1 inhibitor in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the lysosomal inhibitor would indicate that autophagic flux is occurring. If there is no change, it suggests a blockage.
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Titrate the Inhibitor Concentration: The off-target effects and induction of autophagy can be concentration-dependent.[1] Perform a dose-response experiment to identify a concentration that inhibits ULK1 without inducing significant off-target effects or cytotoxicity.
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Use a More Selective Inhibitor: If available, compare the effects of this compound with a structurally different and more selective ULK1/2 inhibitor.
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Assess Off-Target Activity: If you suspect off-target effects, you can measure the activity of known off-target kinases, such as Aurora A.
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Use Genetic Controls: Compare the pharmacological inhibition with genetic approaches like siRNA-mediated knockdown of ULK1 or the expression of a kinase-dead ULK1 mutant.[4] These controls can help delineate the specific effects of ULK1 kinase inhibition from other confounding factors.
Issue: Discrepancy Between Pharmacological Inhibition and Genetic Knockdown of ULK1
Q2: I'm seeing different phenotypes when I inhibit ULK1 with this compound versus when I knock down or knock out ULK1. Why is there a discrepancy?
A2: This is a key observation that highlights the complexity of ULK1 biology. The differences often arise from:
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Kinase-Dependent vs. Kinase-Independent Functions: The ULK1 protein has scaffolding functions within the ULK1 complex (containing ATG13, FIP200, and ATG101) that are independent of its kinase activity.[4][5] Pharmacological inhibitors block the kinase activity, while genetic removal eliminates the entire protein, including its scaffolding role. Loss of the entire complex can lead to a complete block in autophagosome formation, whereas kinase inhibition may only impair their maturation.[4]
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Off-Target Effects of Inhibitors: As mentioned, small molecule inhibitors are rarely perfectly specific. This compound may have off-target effects that are not present in a clean genetic knockdown or knockout model.[6]
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Compensation by ULK2: ULK1 and ULK2 have partially redundant functions.[5][7] When ULK1 is knocked down or knocked out, ULK2 may compensate for some of its functions. A small molecule inhibitor like this compound may inhibit both ULK1 and ULK2, leading to a stronger phenotype than a single gene knockdown.
-
Acute vs. Chronic Inhibition: Pharmacological inhibition is an acute event, while genetic knockdown/knockout models often involve long-term adaptation by the cells.
Recommended Actions:
-
Characterize Both ULK1 and ULK2: When using a ULK1 inhibitor, it is often informative to assess the status of ULK2 as well. Consider performing a double knockdown of ULK1 and ULK2 to mimic the effect of a dual ULK1/2 inhibitor.
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Express a Kinase-Dead ULK1 Mutant: This can be a valuable tool to separate the kinase-dependent functions from the scaffolding functions of ULK1.[4] The phenotype of cells expressing a kinase-dead ULK1 often more closely resembles that of pharmacological inhibition.[4]
Frequently Asked Questions (FAQs)
Q3: What are the known off-targets for ULK1 inhibitors?
A3: While the off-target profile for every specific inhibitor may vary, a common and significant off-target for several classes of ULK1 inhibitors is Aurora A kinase .[1][2][3] Other kinases that have been identified as off-targets for some ULK1 inhibitors (like SBI-0206965) include MLK1/3, NUAK1, and FAK.[6] It is crucial to consult the manufacturer's data or independent kinase profiling studies for the specific inhibitor you are using.
Summary of Off-Target Effects for Commonly Cited ULK1 Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets | Consequence of Off-Target Activity | Reference |
| SBI-0206965 | ULK1, ULK2, AMPK | MLK1/3, NUAK1, FAK | Inhibition of glucose and nucleoside uptake | [6] |
| MRT67307 | ULK1, ULK2 | Aurora A | Induction of autophagy | [1] |
| MRT68921 | ULK1, ULK2 | Aurora A | Induction of autophagy | [1][2] |
Q4: Can ULK1 inhibition affect processes other than autophagy?
A4: Yes, ULK1 has been implicated in other cellular processes independently of its role in autophagy. These include ER-to-Golgi vesicular transport and cytokine secretion.[8] Therefore, it is important to consider that the phenotype you observe upon ULK1 inhibition may not be solely due to the modulation of autophagy.
Q5: Why do I see the formation of abnormal or enlarged autophagosomes after treatment with a ULK1 inhibitor?
A5: The kinase activity of ULK1 is believed to be essential for the proper maturation and closure of autophagosomes.[4] When the kinase activity is inhibited, the initiation of autophagosome formation can still occur, but the subsequent steps are impaired. This leads to the accumulation of aberrant, often enlarged, autophagosome-like structures that fail to fuse with lysosomes for degradation.[4]
ULK1 Signaling and Point of Inhibition
Caption: Simplified ULK1 signaling pathway and the site of action for inhibitors.
Experimental Protocols
Protocol 1: Autophagic Flux Assay Using Western Blot
Objective: To determine if this compound treatment induces autophagy or blocks autophagic flux.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Treatment Groups: Prepare the following treatment groups:
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Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
Bafilomycin A1 (Baf A1) alone (e.g., 100 nM)
-
This compound + Baf A1 (add Baf A1 for the last 2-4 hours of the this compound treatment)
-
-
Incubation: Treat the cells with this compound for the desired time course (e.g., 6, 12, 24 hours). Add Baf A1 to the relevant wells for the final 2-4 hours of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize the LC3-II/LC3-I ratio and p62 levels to the loading control.
Interpretation:
-
Increased Autophagic Flux: A significant increase in the LC3-II/I ratio in the "this compound + Baf A1" group compared to the "this compound" alone group indicates that autophagic flux is occurring.
-
Blocked Autophagic Flux: Little to no change in the LC3-II/I ratio between the "this compound" and "this compound + Baf A1" groups, coupled with an accumulation of p62, suggests a block in autophagic degradation.
Protocol 2: Cell Viability Assay
Objective: To assess if the observed effects of this compound are due to cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Assay: Perform a cell viability assay, such as:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and read the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration of this compound. Calculate the IC50 value if desired.
Interpretation: A significant decrease in cell viability suggests that the inhibitor is cytotoxic at the tested concentrations, which could be a confounding factor in the interpretation of autophagy-related results.
References
- 1. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer [mdpi.com]
- 3. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) [ouci.dntb.gov.ua]
- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ulk1-IN-2 instability and degradation in experiments
Welcome to the technical support center for Ulk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at 4°C, sealed from moisture and light. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed to prevent moisture absorption.[1]
Q2: I'm observing variable results in my cell-based assays. Could this be related to this compound instability?
A2: Yes, inconsistent results can be a symptom of compound degradation. This compound, like many small molecule inhibitors, can be sensitive to experimental conditions. Factors such as buffer composition, pH, light exposure, and repeated freeze-thaw cycles of stock solutions can contribute to its degradation and lead to variability in your results.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate solubility issues or degradation. This compound has limited solubility in aqueous solutions. When preparing solutions in DMSO, it is noted that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[1] Ensure you are using anhydrous, high-quality DMSO and consider using sonication to aid dissolution.[1] If precipitation occurs in your culture medium, you may need to optimize the final concentration or the method of dilution.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: To monitor stability, you can include control groups in your experiments where the compound is incubated in the assay buffer for the duration of the experiment without cells or other biological components. You can then use analytical methods like HPLC or LC-MS to assess the integrity of the compound over time.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Activity
Possible Cause: Degradation of this compound in stock solution or working solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Avoid using old solutions.
-
Proper Storage: Ensure stock solutions are stored correctly at -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.[1]
-
Confirm Target Expression: Verify the expression of ULK1 in your cell line, as low expression levels will result in a minimal observable effect of the inhibitor.[1]
Issue 2: Inconsistent IC50 Values
Possible Cause: Variability in compound stability or concentration across experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent protocol for preparing and diluting this compound.
-
Control for Incubation Time: Be aware that the stability of the compound may decrease with longer incubation times in aqueous media. Consider this when designing your experiments.
-
Assess Buffer Compatibility: Certain buffer components can react with and degrade small molecules. If you suspect buffer incompatibility, you can test the stability of this compound in different buffer systems.
-
Perform Dose-Response Curve in Every Experiment: To account for any batch-to-batch variation of the compound or other experimental variables, it is advisable to run a full dose-response curve with each experiment.
Data Summary
This compound Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Weight | 495.26 g/mol | [1] |
| Formula | C19H16BrFN4O6 | [1] |
| IC50 Values | ||
| A549 cells | 1.94 µM | [1] |
| U937 cells | 12.92 µM | [1] |
| HL60 cells | 10.89 µM | [1] |
| MDA-MB-468 cells | 16.83 µM | [1] |
| MCF-7 cells | 19.60 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.495 mg of this compound in 100 µL of DMSO.
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Western Blot Analysis of ULK1 Inhibition
This protocol is adapted from methodologies used to assess ULK1 activity.[1]
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 2, 4, 8 µM).[1]
-
Treat the cells with the this compound working solutions for 24 hours.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ULK1 (Ser317), ULK1, LC3B, and p62 overnight at 4°C.[1] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: ULK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Overcoming Resistance to Ulk1-IN-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ULK1 inhibitor, Ulk1-IN-2. Our goal is to help you overcome experimental challenges and effectively study the role of ULK1-mediated autophagy in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 3s) is a potent small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of the autophagy pathway.[2][3][4] By inhibiting the kinase activity of ULK1, this compound blocks the downstream signaling cascade required for the formation of autophagosomes, thereby inhibiting autophagy.[1] In cancer cells, where autophagy can be a pro-survival mechanism, particularly under stress conditions induced by chemotherapy, inhibiting ULK1 can lead to apoptosis and overcome drug resistance.[5][6]
Q2: In which cancer cell lines has this compound been shown to be effective?
A2: this compound has demonstrated cytotoxic effects against a range of cancer cell lines. For example, it has a reported IC50 of 1.94 µM in A549 non-small cell lung cancer (NSCLC) cells.[1] It also shows anti-proliferative activity against U937 (lymphoma), HL60 (leukemia), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer) cell lines.[1]
Q3: What is the rationale for using a ULK1 inhibitor to overcome chemotherapy resistance?
A3: Many cancer therapies induce cellular stress, which can upregulate autophagy as a protective mechanism for cancer cells. This pro-survival autophagy allows cancer cells to clear damaged components and recycle nutrients, thus contributing to drug resistance.[5][7] By inhibiting ULK1, a key initiator of autophagy, this compound can block this survival pathway and re-sensitize resistant cancer cells to chemotherapeutic agents.[5][6]
Q4: Are there other ULK1 inhibitors available for research?
A4: Yes, several other ULK1 inhibitors are commonly used in research, each with different potency and selectivity profiles. These include SBI-0206965, MRT68921, ULK-100, and ULK-101.[4][5][8][9][10] It is important to consider the specific characteristics of each inhibitor when designing experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides guidance on how to resolve them.
Problem 1: No observable decrease in autophagy after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Determine the optimal concentration of this compound for your specific cell line. Perform a dose-response experiment and assess autophagy inhibition at various concentrations. The reported IC50 in A549 cells is 1.94 µM.[1] |
| Insufficient treatment time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing autophagy inhibition. |
| Low basal autophagy | Some cell lines have low basal autophagy. Induce autophagy with a known stimulus (e.g., starvation by culturing in EBSS, or treatment with an mTOR inhibitor like rapamycin) before or during this compound treatment to better observe its inhibitory effect. |
| ULK1-independent autophagy | In rare cases, cells may utilize ULK1-independent autophagy pathways. Confirm the dependence on ULK1 by using siRNA to knock down ULK1 and observing the effect on autophagy. |
| Inhibitor instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Problem 2: Difficulty interpreting Western blot results for LC3-II and p62.
| Observation | Interpretation and Next Steps |
| No change in LC3-II levels after treatment | This could mean that autophagic flux is not inhibited. However, static LC3-II levels can be misleading.[11][12] It is crucial to perform an autophagic flux assay by co-treating with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An effective ULK1 inhibitor should prevent the accumulation of LC3-II in the presence of a lysosomal block.[12] |
| Increase in p62 levels | p62/SQSTM1 is a cargo receptor that is degraded during autophagy. An accumulation of p62 is a good indicator of autophagy inhibition.[13] This result, especially when coupled with autophagic flux data, supports the efficacy of your this compound treatment. |
| Decrease in p62 levels | A decrease in p62 suggests that autophagy is still active. Re-evaluate your experimental conditions (inhibitor concentration, treatment time) as described in Problem 1. |
| Both LC3-II and p62 levels are unchanged | This strongly suggests that this compound is not effectively inhibiting autophagy in your system. Revisit all the potential causes listed in Problem 1. Consider validating your antibody and Western blot protocol. |
Problem 3: this compound treatment is not sensitizing cancer cells to chemotherapy.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing schedule | The timing of this compound and chemotherapy co-treatment is critical. Experiment with different schedules: pre-treatment with this compound, co-treatment, or post-treatment. |
| Cell line-specific resistance mechanisms | The resistance mechanism in your cell line may not be solely dependent on autophagy. Investigate other potential resistance pathways (e.g., drug efflux pumps, alternative survival signaling). |
| Synergy is not additive | The interaction between this compound and the chemotherapeutic agent may be synergistic rather than simply additive. Perform a synergy analysis (e.g., using the Chou-Talalay method to calculate a combination index) to properly assess the interaction.[14] |
| Off-target effects of the chemotherapeutic agent | The chemotherapeutic agent itself might be affecting the autophagy pathway in an unexpected way. Characterize the effect of the chemotherapy alone on autophagy markers. |
Quantitative Data Summary
The following tables summarize the efficacy of various ULK1 inhibitors in different cancer cell lines.
Table 1: In Vitro IC50 Values of ULK1 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (NSCLC) | 1.94 | [1] |
| U937 (Lymphoma) | 12.92 | [1] | |
| HL60 (Leukemia) | 10.89 | [1] | |
| MDA-MB-468 (Breast) | 16.83 | [1] | |
| MCF-7 (Breast) | 19.60 | [1] | |
| SBI-0206965 | Neuroblastoma cell lines | Cytotoxic | [6] |
| MRT68921 | Various cancer cell lines | 1.76 - 8.91 | [15] |
| ULK-100 | - | 0.0016 (biochemical) | [9] |
| ULK-101 | - | 0.0083 (biochemical) | [9] |
Table 2: Synergistic Effects of ULK1 Inhibitors in Combination Therapies
| ULK1 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| SBP-7455 | Olaparib (PARP inhibitor) | Triple-Negative Breast Cancer | Synergistic cytotoxicity | [16][17] |
| SBI-0206965 | mTOR inhibitors | - | Synergistic apoptosis | [5] |
| SBI-0206965 | Chemotherapy (AraC, Ida) | Acute Myeloid Leukemia | Synergistic enhancement of sensitivity | [14] |
| MRT68921 | Carboplatin, Pemetrexed | Mesothelioma | Potentiated chemosensitivity | [5] |
Key Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62 to Monitor Autophagy
-
Cell Lysis:
-
Treat cells with this compound and/or other compounds for the desired time. For autophagic flux analysis, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 2: Tandem Fluorescent LC3 (tfLC3) Assay for Autophagic Flux
This assay utilizes a plasmid expressing LC3 fused to both a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like RFP).
-
Transfection:
-
Transfect your cancer cell line with the tfLC3 plasmid using a suitable transfection reagent.
-
Allow cells to express the construct for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound, with or without other compounds. Include positive (e.g., starvation) and negative controls.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for both GFP and RFP.
-
-
Analysis:
-
In non-acidic autophagosomes, both GFP and RFP will fluoresce, appearing as yellow puncta in a merged image.
-
In acidic autolysosomes, the GFP signal is quenched, and only the RFP signal will be visible, appearing as red puncta.
-
An increase in yellow puncta and a decrease in red puncta upon this compound treatment indicate a blockage of autophagic flux. Quantify the number of yellow and red puncta per cell.
-
Visualizations
Caption: ULK1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer [mdpi.com]
- 6. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Unc51-like Autophagy Activating Kinase 1 (ULK1) overcomes adaptive drug resistance in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ulk1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Ulk1-IN-2, a potent ULK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a stock solution under specific conditions. Once prepared, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How should I prepare the stock solution for storage?
A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO. The choice of solvent should be guided by the solubility information provided by the supplier. Ensure the compound is fully dissolved before aliquoting and storing.
Q3: Can I store the this compound stock solution at -20°C?
A3: Yes, but for a shorter duration. Storage at -20°C is recommended for up to one month.[1] For storage periods longer than one month, -80°C is required to maintain the stability and activity of the compound.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a critical serine/threonine kinase that, as part of a larger complex, initiates the autophagy pathway in response to cellular stress signals like nutrient deprivation.[2][3][4] By inhibiting ULK1, this compound blocks the initiation of autophagy.[1]
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound stock solutions to ensure long-term stability and efficacy.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure containers are sealed and protected from moisture and light.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
Issue 1: The this compound solution appears cloudy or has visible precipitates after thawing.
-
Possible Cause: The compound may have precipitated out of solution due to its concentration, the solvent used, or improper thawing.
-
Solution:
-
Gently warm the vial to 37°C for a few minutes.
-
Vortex the solution thoroughly to redissolve the compound.
-
If precipitation persists, sonication for a short period may help.
-
Consider preparing a fresh stock solution at a slightly lower concentration if the issue reoccurs.
-
Issue 2: Reduced or no inhibitory effect observed in my experiment.
-
Possible Cause 1: Compound Degradation. Improper storage (e.g., repeated freeze-thaw cycles, extended storage at -20°C, exposure to light) can lead to the degradation of this compound.[1]
-
Solution:
-
Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Verify that the storage duration has not exceeded the recommended limits (6 months at -80°C, 1 month at -20°C).[1]
-
If degradation is suspected, use a new, unexpired vial of the compound to prepare a fresh stock solution.
-
-
Possible Cause 2: Cellular ULK1 Protein Levels. Under certain experimental conditions, such as prolonged starvation, the cellular levels of the ULK1 protein itself can be rapidly reduced.[5][6] This can complicate the interpretation of results, as the target of the inhibitor may be downregulated.
-
Solution:
-
Perform a time-course experiment to monitor ULK1 protein levels via Western blot under your specific experimental conditions.
-
Consider the kinetics of ULK1 expression and degradation when designing your experiment and choosing time points for analysis.[7]
-
-
Possible Cause 3: Off-Target Effects. Some kinase inhibitors can have off-target activities that may complicate cellular readouts. For example, inhibition of other kinases like Aurora A has been shown to induce autophagy, which could counteract the intended effect of ULK1 inhibition.[8][9]
-
Solution:
-
Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Include appropriate controls, such as a known activator of autophagy (e.g., starvation) and a downstream marker of ULK1 activity, to confirm the specific inhibitory effect.
-
Experimental Protocols
Protocol: Validating the Activity of Stored this compound via Western Blot
This protocol allows for the functional validation of this compound by assessing its ability to inhibit autophagy markers in a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549) and grow to 70-80% confluency.
-
Induce autophagy by starving cells in Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS).
-
Treat cells with your stored this compound (e.g., at a final concentration of 0-8 µM) and appropriate vehicle controls (e.g., DMSO) for a designated time (e.g., 24 hours).[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-LC3B (to assess the conversion of LC3-I to LC3-II, a hallmark of autophagy).
-
Anti-p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited).
-
Anti-ULK1 and Anti-phospho-ULK1 (Ser317) to directly assess target engagement.[1]
-
A loading control like Anti-GAPDH or Anti-β-actin.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of a ULK1/2 binding-deficient ATG13 variant can partially restore autophagic activity in ATG13-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Mechanism of Autophagy-Related Proteins and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressed translation and ULK1 degradation as potential mechanisms of autophagy limitation under prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Ulk1-IN-2 Target Engagement in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ulk1-IN-2 to validate target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small-molecule inhibitor of UNC-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[2][3] this compound functions by blocking the kinase activity of ULK1, thereby inhibiting the downstream signaling events required for autophagosome formation.[1] In some cancer cell lines, this inhibition of autophagy can lead to apoptosis.[1]
Q2: What is the primary signaling pathway involving ULK1?
ULK1 is a key integrator of nutrient and energy status in the cell. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inhibits ULK1, suppressing autophagy.[4][5] Conversely, under conditions of low energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates and activates ULK1, promoting autophagy.[5] Activated ULK1 then phosphorylates several downstream targets, including ATG13, FIP200, Beclin-1, and VPS34, to initiate the formation of the autophagosome.[6][7]
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed through several methods:
-
Direct Target Engagement Assays: Techniques like the NanoBRET assay can measure the binding of this compound to ULK1 in live cells.[8][9]
-
Phosphorylation of Downstream Substrates: A common method is to use Western blotting to measure the phosphorylation status of known ULK1 substrates. A decrease in the phosphorylation of proteins like ATG13 (at Ser318), Beclin-1 (at Ser15), or VPS34 (at Ser249) upon treatment with this compound indicates target engagement.[8][10][11]
-
Autophagic Flux Assays: Inhibition of ULK1 should block the formation of autophagosomes. This can be measured by monitoring the levels of LC3-II, a protein that becomes lipidated and incorporated into the autophagosome membrane. A reduction in LC3-II turnover in the presence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine) indicates a blockage of autophagic flux.[12][13]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. It's important to distinguish between biochemical assays (measuring direct kinase inhibition) and cellular assays (measuring a cellular outcome).
| Assay Type | Cell Line/Target | IC50 (µM) |
| Cytotoxicity | A549 | 1.94 |
| Cytotoxicity | U937 | 12.92 |
| Cytotoxicity | HL60 | 10.89 |
| Cytotoxicity | MDA-MB-468 | 16.83 |
| Cytotoxicity | MCF-7 | 19.60 |
| Table 1: Cytotoxic IC50 values of this compound in various cancer cell lines.[1] |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of autophagy with this compound.
-
Possible Cause 1: ULK2 Redundancy. ULK1 and its homolog ULK2 have overlapping functions in initiating autophagy.[2][12] In some cell lines, inhibiting ULK1 alone may not be sufficient to block autophagy because ULK2 can compensate.
-
Solution: Consider using a dual ULK1/2 inhibitor or knocking down ULK2 expression using siRNA in conjunction with this compound treatment.
-
-
Possible Cause 2: Inappropriate Assay Conditions. The concentration of this compound or the duration of treatment may not be optimal for your cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cellular context.
-
-
Possible Cause 3: Discrepancy between Biochemical and Cellular Potency. The IC50 value from a biochemical assay may not directly translate to the effective concentration in a cellular assay due to factors like cell permeability and stability of the compound.[8][14]
-
Solution: Rely on cellular assays, such as monitoring the phosphorylation of ULK1 substrates or autophagic flux, to determine the effective concentration in your experiments.
-
Problem 2: I am observing paradoxical induction of autophagy at certain concentrations of this compound.
-
Possible Cause: Off-Target Effects. Some ULK1 inhibitors have been shown to have off-target effects on other kinases, such as Aurora A, which can paradoxically induce autophagy, likely as a cellular stress response.[12]
-
Solution: It is crucial to use multiple, structurally distinct ULK1 inhibitors to confirm that the observed phenotype is due to on-target ULK1 inhibition.[13] Also, consider testing for the activation of stress-response pathways.
-
Problem 3: My Western blot results for downstream ULK1 substrates are inconsistent.
-
Possible Cause 1: Antibody Specificity. The antibodies used to detect phosphorylated substrates may have batch-to-batch variability or lack specificity.
-
Possible Cause 2: Transient Phosphorylation. The phosphorylation of some ULK1 substrates can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation after this compound treatment.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of ULK1 Substrate Phosphorylation
This protocol describes how to assess the phosphorylation of a direct ULK1 substrate, ATG13, as a measure of target engagement.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a predetermined time (e.g., 24 hours).[1] Include a positive control for autophagy induction (e.g., starvation with EBSS) and a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ATG13 (Ser318) and total ATG13.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ATG13 signal to the total ATG13 signal. A decrease in this ratio with increasing concentrations of this compound indicates target engagement.[11]
-
Protocol 2: Autophagic Flux Assay using LC3-II Turnover
This protocol measures the rate of autophagy by monitoring the degradation of LC3-II.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to half of the wells for each condition. This will block the degradation of autophagosomes.
-
-
Cell Lysis and Western Blotting:
-
Follow steps 2-4 from Protocol 1.
-
Use a primary antibody that recognizes both LC3-I and LC3-II. Use an antibody against a housekeeping protein (e.g., actin or tubulin) for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in the LC3-II signal between the samples with and without the lysosomal inhibitor.
-
Inhibition of ULK1 should result in a decrease in the accumulation of LC3-II in the presence of the lysosomal inhibitor, indicating a blockage in autophagosome formation.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. [PDF] The mammalian ULK1 complex and autophagy initiation | Semantic Scholar [semanticscholar.org]
- 4. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 7. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. life-science-alliance.org [life-science-alliance.org]
- 12. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ulk1-IN-2 to other ULK1 inhibitors like SBI-0206965.
For researchers and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate dissection of cellular signaling pathways. This guide provides a comparative overview of two inhibitors of the Unc-51 like autophagy activating kinase 1 (ULK1), Ulk1-IN-2 and SBI-0206965, with a focus on their efficacy, mechanism of action, and selectivity based on available experimental data.
ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for homeostasis and response to stress. Consequently, inhibitors of ULK1 are valuable tools for studying autophagy and hold therapeutic potential in various diseases, including cancer. This guide aims to assist researchers in making an informed decision when selecting a ULK1 inhibitor for their studies.
Efficacy and Potency: A Quantitative Comparison
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| SBI-0206965 | ULK1 | In vitro kinase assay | 108 nM | [1][2] |
| ULK2 | In vitro kinase assay | 711 nM | [1][2] | |
| Beclin 1 Phosphorylation (cellular) | Cellular Assay | 2.4 µM | [3] | |
| This compound | A549 cell viability | Cytotoxicity Assay | 1.94 µM | [4] |
SBI-0206965 has been characterized in biochemical assays, demonstrating potent inhibition of ULK1 with an IC50 of 108 nM.[1][2] It is approximately 7-fold less potent against the closely related kinase ULK2, with an IC50 of 711 nM.[1][2] In a cellular context, SBI-0206965 inhibits the ULK1-mediated phosphorylation of Beclin 1 with an EC50 of 2.4 µM.[3]
For This compound , the currently available data primarily describes its cytotoxic effects on cancer cell lines. In A549 non-small cell lung cancer cells, this compound exhibits an IC50 of 1.94 µM for reducing cell viability.[4] While this indicates cellular activity, it is a measure of overall cytotoxicity and not a direct quantification of ULK1 kinase inhibition. Further biochemical and cellular assays are required to determine its specific potency against ULK1 and ULK2.
Mechanism of Action and Cellular Effects
Both inhibitors are understood to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ULK1 kinase domain and preventing the phosphorylation of its downstream substrates.
SBI-0206965 has been shown to effectively block autophagy. Treatment with SBI-0206965 leads to the accumulation of the autophagy substrate p62 and a decrease in the conversion of LC3-I to LC3-II, indicative of inhibited autophagic flux.[2][5] Beyond its role in autophagy, SBI-0206965 has also been reported to induce apoptosis in various cancer cell lines.[2][5]
This compound is also reported to induce apoptosis and block autophagy.[4] Studies have shown that it inhibits the phosphorylation of ULK1 at serine 317 and leads to a decrease in the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax and cleaved Caspase-3.[4] Similar to SBI-0206965, it also causes an accumulation of p62 and a reduction in the LC3-II/LC3-I ratio.[4]
Selectivity Profile: A Critical Consideration
A key differentiator between kinase inhibitors is their selectivity – their ability to inhibit the intended target without affecting other kinases. Off-target effects can lead to confounding results and potential toxicity.
SBI-0206965 is known to have significant off-target effects. Notably, it is also a potent inhibitor of AMP-activated protein kinase (AMPK), a key cellular energy sensor that can also regulate autophagy.[6][7][8] Kinase screening studies have revealed that SBI-0206965 inhibits several other kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its inhibition of ULK1.[9] This lack of selectivity is a critical consideration when interpreting experimental results obtained using this inhibitor.
The selectivity profile of this compound has not been extensively reported in the available literature. To make a comprehensive comparison, further studies are needed to assess its activity against a panel of kinases. Without this data, it is difficult to ascertain whether the observed cellular effects of this compound are solely due to ULK1 inhibition or a consequence of off-target activities.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are outlined below.
In Vitro ULK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of ULK1.
-
Reagents: Recombinant human ULK1 enzyme, a suitable substrate (e.g., a peptide containing the ULK1 phosphorylation motif or a protein substrate like ATG13), ATP (radiolabeled or with a detection system), kinase assay buffer, and the test inhibitor.
-
Procedure:
-
The ULK1 enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The extent of substrate phosphorylation is quantified. For radiolabeled ATP, this can be done by measuring the incorporation of the radioactive phosphate into the substrate. For non-radioactive methods, antibody-based detection systems (e.g., ELISA or Western blot with phospho-specific antibodies) or luminescence-based ATP consumption assays (e.g., ADP-Glo) can be used.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[10][11][12][13][14]
-
Cellular Autophagic Flux Assay (LC3 Turnover)
This assay measures the rate of autophagy in cells by monitoring the levels of the autophagosome-associated protein LC3-II.
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with the ULK1 inhibitor at various concentrations and for different durations. A vehicle control (e.g., DMSO) is included. To measure flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is added to a parallel set of wells for the last few hours of the experiment.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: The levels of LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) are quantified. An increase in the LC3-II/LC3-I ratio in the presence of the inhibitor compared to the control indicates a blockage of autophagosome degradation. The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.[15][16][17][18]
Visualizing the ULK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro ULK1 kinase assay [bio-protocol.org]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. In vitro kinase assay for ULK1 and ULK2 [bio-protocol.org]
- 13. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 16. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 18. youtube.com [youtube.com]
A Researcher's Guide to Validating ULK1 Inhibitor Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the specificity of a kinase inhibitor is paramount to interpreting experimental results accurately and advancing therapeutic development. This guide provides a framework for validating the specificity of novel inhibitors of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a key regulator of autophagy, by comparing the profiles of three established ULK1 inhibitors: SBI-0206965, ULK-101, and MRT68921.
This guide will delve into the comparative selectivity of these compounds, present detailed protocols for essential validation assays, and provide visual aids to understand the underlying biological pathways and experimental workflows. As the inhibitor "Ulk1-IN-2" is not extensively documented in publicly available literature, this guide will focus on the principles of validation using well-characterized alternatives.
Comparative Kinase Inhibition Profiles
A critical step in validating a new ULK1 inhibitor is to profile its activity against a broad panel of kinases. This "kinome scan" reveals off-target effects that could confound experimental outcomes. Below is a summary of the inhibitory profiles of SBI-0206965, ULK-101, and MRT68921.
| Inhibitor | ULK1 IC50 | ULK2 IC50 | Key Off-Targets and Selectivity Profile |
| SBI-0206965 | 108 nM[1][2][3] | 711 nM[1][2] | In a screen of 456 kinases, SBI-0206965 inhibited 10 kinases, with FAK and FLT3 having similar IC50 values to ULK1. Other notable off-targets include Src and Jak3.[1] |
| ULK-101 | 8.3 nM[4] | 30 nM[4] | Highly selective, inhibiting only 4 out of 327 kinases tested at a comparable level to ULK1.[5][6][7] |
| MRT68921 | 2.9 nM[8][9][10] | 1.1 nM[8][9][10] | Profiled against 80 kinases, it was found to be a potent dual inhibitor of ULK1 and NUAK1.[8][11] |
ULK1 Signaling and Experimental Validation Workflow
To visually conceptualize the role of ULK1 and the process of inhibitor validation, the following diagrams are provided.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for generating reproducible data. The following are protocols for key assays in validating ULK1 inhibitor specificity.
In Vitro Radiometric Protein Kinase Assay (Kinome Scan)
This assay directly measures the enzymatic activity of a panel of kinases in the presence of the inhibitor by quantifying the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
0.5% Phosphoric acid[12]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.[12]
-
Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.[12]
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Western Blot for Phospho-ATG13 (Cellular Target Engagement)
This assay validates that the inhibitor engages ULK1 in a cellular context by measuring the phosphorylation of its direct substrate, ATG13.
Materials:
-
Cell line of interest (e.g., HEK293T, MEFs)
-
ULK1 inhibitor and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with the ULK1 inhibitor at various concentrations for a specified time. Include positive (e.g., starvation) and negative (e.g., DMSO) controls.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ATG13 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ATG13 to normalize for protein loading.
Autophagic Flux Assay (LC3-II Turnover by Western Blot)
This assay assesses the functional consequence of ULK1 inhibition on the autophagy pathway by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
ULK1 inhibitor
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer
-
Primary antibody: anti-LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the ULK1 inhibitor with and without a lysosomal inhibitor for the last 2-4 hours of the treatment period.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting as described above, using an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).[14]
-
Quantify the intensity of the LC3-II band and normalize to a loading control (e.g., GAPDH or β-actin).
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. A potent and specific ULK1 inhibitor should block the increase in LC3-II accumulation induced by autophagy stimuli.
By employing these comparative analyses and detailed experimental protocols, researchers can rigorously validate the specificity of novel ULK1 inhibitors, leading to more reliable and impactful scientific discoveries.
References
- 1. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
A Comparative Analysis of ULK1 Inhibition: Pharmacological versus Genetic Approaches
A Head-to-Head Look at Ulk1-IN-2 and ULK1 Genetic Knockout in Autophagy Research
In the intricate world of cellular homeostasis, the ULK1 protein kinase stands as a critical initiator of autophagy, a fundamental process of cellular self-renewal and stress response. Researchers seeking to unravel the complexities of autophagy and its role in health and disease often turn to methods that inhibit ULK1 function. Two prominent approaches have emerged: pharmacological inhibition, exemplified by molecules like this compound, and genetic ablation through ULK1 knockout. This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental designs.
At a Glance: Key Differences in ULK1 Inhibition Strategies
| Feature | This compound (Pharmacological Inhibition) | ULK1 Genetic Knockout |
| Mechanism of Action | ATP-competitive inhibition of ULK1 kinase activity | Complete loss of ULK1 protein expression |
| Specificity | Potential for off-target effects on other kinases | Highly specific to ULK1, but may induce compensatory mechanisms |
| Temporal Control | Acute, reversible, and dose-dependent inhibition | Chronic and irreversible loss of function |
| Redundancy | May also inhibit the closely related ULK2 kinase | Does not affect ULK2 expression, which can be a confounding factor |
| Phenotypic Outcome | Often results in a block of autophagic flux | Can lead to a range of phenotypes depending on the cellular context and the role of ULK2 |
Quantitative Comparison of Effects on Autophagy
The efficacy of both this compound and ULK1 genetic knockout is primarily assessed by their impact on key autophagy markers, such as the lipidation of LC3 (LC3-I to LC3-II) and the degradation of p62/SQSTM1, an autophagy substrate.
| Parameter | This compound Treatment | ULK1 Knockout | ULK1/ULK2 Double Knockout |
| LC3-II Levels | Decreased autophagic flux, leading to reduced LC3-II accumulation in the presence of lysosomal inhibitors.[1] | Often shows a partial reduction in starvation-induced LC3-II levels, suggesting a compensatory role for ULK2.[2][3] | Complete abrogation of starvation-induced LC3-II formation.[4][5] |
| p62/SQSTM1 Levels | Accumulation of p62 due to blocked autophagic degradation.[6] | May show a modest increase in basal p62 levels, with more significant accumulation under stress conditions. | Pronounced accumulation of p62, indicating a severe block in autophagy. |
| Cell Viability | Can induce cell death, particularly in cancer cells dependent on autophagy for survival.[7] | Can lead to increased sensitivity to certain stressors, but the effect on viability is context-dependent.[8] | Often results in more severe phenotypes and reduced cell survival compared to single knockout. |
Experimental Protocols
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol outlines the key steps for assessing the levels of LC3-II and p62, critical markers of autophagic activity, via Western blotting.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with either this compound or vehicle control, or use cells with a ULK1 knockout background.
-
To assess autophagic flux, treat a subset of cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel. Due to its small size, a higher percentage gel is recommended for resolving LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used as indicators of autophagic activity.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the appropriate vehicle control. For ULK1 knockout cells, compare them to wild-type control cells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
2. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
3. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Express the cell viability as a percentage of the vehicle-treated or wild-type control.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Perinatal versus adult loss of ULK1 and ULK2 distinctly influences cardiac autophagy and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear ULK1 promotes cell death in response to oxidative stress through PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the ULK1 Inhibitors: Ulk1-IN-2 and ULK-101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activities of two prominent ULK1 inhibitors, Ulk1-IN-2 (also known as compound 3s) and ULK-101. The data presented herein has been compiled from publicly available research to facilitate an objective comparison of their performance in biochemical and cellular assays.
Executive Summary
This compound and ULK-101 are both potent inhibitors of ULK1, a serine/threonine kinase crucial for the initiation of autophagy. While both compounds effectively block autophagy in cellular contexts, they exhibit distinct profiles in terms of their biochemical potency and selectivity. ULK-101 demonstrates exceptional potency at the enzymatic level with a narrow kinase selectivity profile. This compound shows potent anti-proliferative and pro-apoptotic effects in cancer cell lines, coupled with the ability to inhibit autophagy. However, a direct comparison of their enzymatic inhibitory activity is limited by the current lack of publicly available biochemical IC50 data for this compound against ULK1 and ULK2.
Data Presentation
Table 1: Comparative Biochemical and Cellular Activity
| Parameter | This compound (compound 3s) | ULK-101 |
| Biochemical IC50 (ULK1) | Data not available | 8.3 nM |
| Biochemical IC50 (ULK2) | Data not available | 30 nM |
| Cellular Activity (A549 IC50) | 1.94 µM (cytotoxicity)[1] | Data not available |
| Cellular EC50 | Data not available | 390 nM (Beclin 1 Ser15 phosphorylation) |
| Kinase Selectivity | Data not available | Highly selective (inhibited 4 of 327 kinases) |
| Reported Cellular Effects | Induces apoptosis, blocks autophagy[1] | Suppresses autophagy induction and flux |
Table 2: Effects on In Vitro Cellular Markers of Autophagy and Apoptosis
| Cellular Marker | Effect of this compound (A549 cells)[1] | Effect of ULK-101 (U2OS cells) |
| p-ULK1 (Ser317) | Inhibition of expression[1] | Not explicitly reported |
| LC3-I to LC3-II Conversion | Reduced[1] | Reduced BafA1-induced LC3B-II accumulation |
| p62/SQSTM1 | Increased[1] | Not explicitly reported |
| Beclin1 | Decreased expression[1] | Not explicitly reported |
| Bcl-2 | Decreased expression[1] | Not applicable |
| Bax | Increased expression[1] | Not applicable |
| Active Caspase-3 | Increased expression[1] | Not applicable |
Signaling Pathway and Experimental Workflow Visualizations
ULK1 Signaling Pathway in Autophagy Initiation
References
Unraveling Autophagy: A Comparative Analysis of Ulk1-IN-2 and ULK2 Knockdown
In the intricate cellular process of autophagy, the roles of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) are pivotal. As researchers delve deeper into therapeutic strategies targeting this pathway, a critical question emerges: does a chemical inhibitor of ULK1, such as Ulk1-IN-2, elicit similar effects to the genetic knockdown of its homolog, ULK2? This guide provides a comprehensive comparison, supported by experimental data, to elucidate the distinct and overlapping consequences of these two approaches.
At the heart of autophagy initiation lies the ULK1/2 complex, a critical regulator that responds to cellular nutrient status.[1][2] While ULK1 and ULK2 share significant structural and functional similarities, including a highly conserved kinase domain, they are not entirely redundant.[3][4] Studies have revealed that in most cell lines, the loss of ULK1 is sufficient to disrupt autophagy, with ULK2 often considered to have a partially overlapping role.[5] However, complete inhibition of autophagy often requires the knockout of both kinases.[3]
This comparison explores the effects of a targeted chemical intervention against ULK1 (this compound) and the specific genetic depletion of ULK2. Understanding the nuances between these methods is crucial for researchers designing experiments and interpreting results in the field of autophagy and drug development.
Molecular and Cellular Effects: A Head-to-Head Comparison
To understand the similarities and differences between this compound treatment and ULK2 knockdown, we can examine their impact on key molecular markers of autophagy and broader cellular processes.
| Feature | This compound | ULK2 Knockdown | Key Distinctions & Overlaps |
| Primary Target | ULK1 Kinase Activity | ULK2 Protein Expression | Distinct Primary Targets: this compound is a chemical inhibitor targeting the enzymatic function of ULK1.[6] ULK2 knockdown, typically achieved via shRNA or siRNA, reduces the total amount of ULK2 protein. |
| Effect on Autophagy | Blocks autophagy induction.[6] | Inhibits the formation of LC3-positive autophagosomes and suppresses the degradation of p62.[7] | Overlapping Effect on Autophagy Inhibition: Both interventions lead to a blockade of the autophagy pathway, albeit through targeting different components of the ULK kinase family. |
| Apoptosis Induction | Induces apoptosis via the mitochondrial pathway.[6] | Can have opposing effects on apoptosis compared to ULK1, potentially having a negative effect on apoptosis.[5][8] | Potentially Divergent Roles in Apoptosis: While this compound promotes apoptosis, the role of ULK2 in apoptosis is more complex and may be context-dependent. Some studies suggest ULK1 and ULK2 can have opposing effects on this process.[5] |
| Effect on ULK1/2 Phosphorylation | Inhibits ULK1 and p-ULK1 (Ser317) expression.[6] | Can lead to a compensatory upregulation of ULK1 expression.[5][8] | Differential Impact on the Sibling Kinase: Chemical inhibition of ULK1 directly affects its phosphorylation status. In contrast, knocking down ULK2 can trigger a cellular response to increase the expression of ULK1.[5][8] |
| Cellular Phenotypes | Shows strong anti-proliferative activity against various cancer cell lines.[6] | Reduces glucose consumption and can decrease the expression of specific transcription factors like PPARG and CEBPA.[5][8] | Distinct Downstream Consequences: The anti-proliferative effects of this compound are pronounced. ULK2 knockdown has been linked to specific metabolic changes and alterations in gene expression.[5] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the ULK1/2 signaling pathway and a typical experimental workflow for comparing the effects of a chemical inhibitor and genetic knockdown.
Figure 1: ULK1/2 Signaling Pathway and Points of Intervention. This diagram illustrates the central role of the ULK1/2 complex in autophagy initiation, regulated by upstream signals via mTORC1 and AMPK. It also shows the specific targets of this compound and ULK2 knockdown.
Figure 2: Experimental Workflow for Comparison. This flowchart outlines a typical experimental design to compare the effects of a chemical inhibitor (this compound) and genetic knockdown (ULK2 shRNA) against a vehicle control.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-8 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]
-
ULK2 Knockdown: Stable knockdown of ULK2 can be achieved by lentiviral transduction of shRNA targeting ULK2. A scrambled shRNA is used as a control.[7]
2. Western Blot Analysis:
-
Lysate Preparation: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and incubated with primary antibodies against LC3, p62, ULK1, p-ULK1 (Ser317), ULK2, Bcl-2, Bax, and Caspase-3. A loading control like β-actin or GAPDH is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system.
3. Immunofluorescence for LC3 Puncta:
-
Cell Seeding and Treatment: Cells are grown on coverslips and subjected to the respective treatments.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Staining: Cells are incubated with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted, and images are acquired using a fluorescence microscope. The number of LC3 puncta per cell is quantified.[7]
4. Apoptosis Assay (Caspase-3 Activity):
-
Cell Treatment: Cells are treated as described above.
-
Assay Procedure: A colorimetric or fluorometric assay kit is used to measure the activity of cleaved Caspase-3 according to the manufacturer's instructions. This typically involves lysing the cells and incubating the lysate with a Caspase-3 substrate.
-
Measurement: The resulting signal is measured using a microplate reader.
Conclusion: Distinct Tools for Dissecting a Common Pathway
For researchers, the choice between a chemical inhibitor and genetic knockdown depends on the specific scientific question. This compound and similar inhibitors are valuable tools for acutely and potently inhibiting ULK1 kinase activity. ULK2 knockdown, on the other hand, provides a more specific means to study the long-term consequences of depleting the ULK2 protein itself. A comprehensive understanding of their differential effects, as outlined in this guide, is essential for the accurate interpretation of experimental data and for advancing our knowledge of the complex role of the ULK kinases in cellular homeostasis and disease.
References
- 1. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Synergistic Effects of ULK1 Inhibitors with mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of the autophagy-initiating kinase ULK1 and the central metabolic regulator mTOR presents a promising therapeutic strategy in oncology. Mechanistically, mTOR inhibition often leads to a cytostatic rather than a cytotoxic response in cancer cells, partly due to the induction of pro-survival autophagy. By concurrently inhibiting ULK1, the key kinase in the autophagy initiation complex, this pro-survival mechanism can be abrogated, leading to a synergistic enhancement of cancer cell death. This guide provides a comparative overview of the synergistic effects observed when combining a ULK1 inhibitor with various mTOR inhibitors, supported by experimental data and detailed protocols.
While the specific compound "Ulk1-IN-2" was requested, publicly available data for this exact inhibitor is limited. Therefore, this guide will utilize data for the well-characterized and potent ULK1 inhibitor, SBI-0206965 , as a representative compound to illustrate the synergistic principles with mTOR inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of the ULK1 inhibitor SBI-0206965 and various mTOR inhibitors, both as single agents and in combination, across different cancer cell lines. The data highlights the synergistic potential of this combination therapy.
Table 1: IC50 Values of Single Agents
| Inhibitor | Target(s) | Cell Line | IC50 |
| ULK1 Inhibitor | |||
| SBI-0206965 | ULK1, ULK2 | A549 (Lung Cancer) | 6.78 µM[1] |
| HL-60 (Leukemia) | 18.92 µM[1] | ||
| In vitro kinase assay | 108 nM (ULK1), 711 nM (ULK2)[1] | ||
| mTOR Inhibitors | |||
| Everolimus (Rapalog) | mTORC1 | SCCOHT-CH-1 (Ovarian Cancer) | 20.45 µM[2] |
| COV434 (Ovarian Cancer) | 33.19 µM[2] | ||
| BT474 (Breast Cancer) | 71 nM[3] | ||
| Temsirolimus (Rapalog) | mTORC1 | A498 (Kidney Cancer) | 0.35 µM[4] |
| In vitro kinase assay | 1.76 µM[4][5][6] | ||
| Rapamycin (Rapalog) | mTORC1 | Ca9-22 (Oral Cancer) | ~15 µM[7] |
| MCF7 (Breast Cancer) | 20 nM[8] | ||
| MDA-MB-231 (Breast Cancer) | 10 µM[8] |
Table 2: Synergistic Effects on Apoptosis
| Cell Line | Treatment | Observation | Reference |
| A549 (Lung Cancer) | SBI-0206965 + AZD8055 (mTORC1/2 inhibitor) | Synergistic increase in apoptosis up to 23% (AZD8055 alone: 7%, SBI-0206965 alone: 10% growth inhibition) | [4] |
| Neuroblastoma Cells (SK-N-AS) | SBI-0206965 + INK128 or Torin1 (mTORC1/2 inhibitors) | No significant increase in cytotoxicity or PARP cleavage observed. This may be due to off-target effects of SBI-0206965 on AKT signaling in this cell line. | [9][10] |
| A498 & ACHN (Kidney Cancer) | SBI-0206965 (in starvation) | Increased levels of cleaved Caspase 8 and PARP, markers of apoptosis. | [1] |
| FLT3-ITD-mutated AML | SBI-0206965 | Induces caspase-dependent apoptosis. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between ULK1 and mTOR and the experimental approach to assess their combined inhibition, the following diagrams are provided.
Caption: mTOR and ULK1 Signaling Crosstalk.
Caption: Experimental Workflow for Synergy Assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of ULK1 and mTOR inhibitors.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound / SBI-0206965 and mTOR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitors (this compound and mTOR inhibitor) in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the inhibitors at various concentrations (single agents and combinations). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Apoptosis Markers
This protocol details the detection of key apoptosis markers such as cleaved PARP and cleaved Caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Autophagy Flux Assay (mCherry-EGFP-LC3)
This assay allows for the quantification of autophagic flux by monitoring the processing of a tandem fluorescent-tagged LC3 protein.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 reporter construct
-
Culture medium
-
Inhibitors (this compound and mTOR inhibitor)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the mCherry-EGFP-LC3 expressing cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.
-
Treat the cells with the inhibitors (single agents and combinations) for the desired time period. Include positive (e.g., starvation) and negative (e.g., vehicle) controls.
-
For Microscopy:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for EGFP (green) and mCherry (red).
-
Autophagosomes will appear as yellow puncta (colocalization of green and red), while autolysosomes will appear as red-only puncta (EGFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux. A decrease in both yellow and red puncta upon ULK1 inhibitor treatment indicates a blockage of autophagy initiation.
-
-
For Flow Cytometry:
-
Harvest and resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer capable of detecting both EGFP and mCherry fluorescence.
-
An increase in the mCherry to EGFP fluorescence ratio indicates an increase in autophagic flux. Inhibition of ULK1 is expected to prevent this increase.[1]
-
Conclusion
The combination of ULK1 and mTOR inhibitors represents a rational and promising strategy to enhance anti-cancer efficacy. By blocking the pro-survival autophagic response induced by mTOR inhibition, ULK1 inhibitors can convert a cytostatic effect into a robust cytotoxic and pro-apoptotic response. The experimental data, while primarily based on the ULK1 inhibitor SBI-0206965, strongly supports the synergistic potential of this dual-targeting approach. Further investigation into the efficacy of other specific ULK1 inhibitors, such as this compound, in combination with a broader range of mTOR inhibitors across various cancer types is warranted to fully realize the clinical potential of this therapeutic strategy. The provided protocols offer a robust framework for researchers to conduct these critical investigations.
References
- 1. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual mTORC1/2 inhibition synergistically enhances AML cell death in combination with the BCL2 antagonist venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Evaluating the off-target profile of Ulk1-IN-2 compared to other kinase inhibitors
Evaluating the Off-Target Profile of ULK1 Kinase Inhibitors: A Comparative Guide
Introduction: Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that governs the initiation of autophagy, a cellular recycling process vital for homeostasis and implicated in various diseases, including cancer.[1][2] As a key upstream regulator, ULK1 is an attractive therapeutic target, leading to the development of numerous small molecule inhibitors. A crucial characteristic of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicity and confound experimental results.[3][4]
This guide provides a comparative analysis of the off-target profiles of prominent ULK1 inhibitors. While the specific compound "Ulk1-IN-2" does not correspond to a publicly documented inhibitor at the time of this publication, we will evaluate and compare several well-characterized ULK1 inhibitors for which extensive selectivity data is available: SBI-0206965 , ULK-101 , and MRT68921 . This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their selection of appropriate tool compounds for studying autophagy.
ULK1 Signaling and Autophagy Initiation
The ULK1 kinase operates within a complex that serves as the primary sensor for nutrient status to initiate autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Conversely, under energy stress, AMPK activates the complex. Once active, the ULK1 complex phosphorylates multiple downstream targets, leading to the formation of the autophagosome.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of kinase inhibitors is often assessed using large-scale kinase panels. The data below summarizes the on-target potency and off-target profile of selected ULK1 inhibitors.
Table 1: On-Target Potency (IC₅₀)
This table shows the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against their primary targets, ULK1 and the closely related ULK2. Lower values indicate higher potency.
| Inhibitor | ULK1 IC₅₀ (nM) | ULK2 IC₅₀ (nM) | Data Source |
| ULK-101 | 8.3 | 30 | [5] |
| SBI-0206965 | 108 | 212 | [6][7] |
| MRT68921 | 2.9 | 1.1 | [8][9] |
Table 2: Off-Target Kinase Profile Comparison
This table compares the broad selectivity of the inhibitors. A more selective compound will inhibit fewer kinases at a given threshold. The data presented was generated using large kinase panels under similar, though not identical, experimental conditions.
| Inhibitor | Kinase Panel Size | Key Off-Targets (# Inhibited ≥75% of ULK1 level) | Notable Off-Targets | Data Source |
| ULK-101 | 327 | 4 | DRAK1, MNK2, CAMK family members | [5] |
| SBI-0206965 | 327 / 456 | 17 | FAK, Src, Abl, Jak3, AMPK, NUAK1, MLK1 | [1][4][5] |
| MRT68921 | 80 | Not directly compared | NUAK1, TBK1, AMPK, Aurora A | [1][8] |
Note: Direct comparison is challenging as different studies use varying kinase panel sizes and assay conditions. The data for ULK-101 and SBI-0206965 from the panel of 327 kinases allows for the most direct comparison, clearly showing the superior selectivity of ULK-101.[5] SBI-0206965 has known potent activity against AMPK and related kinases.[4] Aurora A has been identified as a common off-target for several ULK1 inhibitors, including MRT68921 and SBI-0206965.[1][2]
Experimental Methodologies
Accurate evaluation of inhibitor selectivity relies on robust and standardized biochemical assays. The primary methods used to generate the data in this guide are large-scale kinase profiling assays.
Workflow for Kinase Selectivity Profiling
The general workflow involves screening a compound against a large panel of purified kinases to measure binding affinity or enzymatic inhibition. This provides a comprehensive overview of a compound's selectivity across the human kinome.
Detailed Experimental Protocols
1. KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases. It is based on a competition assay between the test inhibitor and an immobilized, active-site-directed ligand.
-
Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence or absence of a test compound. A DNA tag on the kinase allows for highly sensitive quantification via qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.[10][11]
-
Reagents & Materials:
-
DNA-tagged recombinant human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated small molecule affinity ligands.
-
Test inhibitor dissolved in DMSO.
-
Binding Buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash Buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution Buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated ligand).
-
qPCR reagents.
-
-
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated ligand for 30 minutes at room temperature to create the affinity resin.[10]
-
Binding Reaction: The binding reaction is assembled by combining the DNA-tagged kinase, the affinity resin, and the test compound (typically in an 11-point, 3-fold dilution series) in a 384-well plate. The final DMSO concentration is kept constant (e.g., ~1%).[10]
-
Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed extensively with Wash Buffer to remove any unbound kinase.[12]
-
Elution: The bound kinase is eluted from the beads by incubating with Elution Buffer containing a high concentration of a non-biotinylated competitor ligand.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The qPCR signal is plotted against the inhibitor concentration. The dissociation constant (Kd) or percent inhibition relative to a DMSO control is calculated to determine the binding affinity and selectivity.[11]
-
2. In Vitro Radiometric Kinase Activity Assay
This is a traditional and highly sensitive method to measure the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate.
-
Principle: Kinase activity is measured by the incorporation of ³²P from [γ-³²P]-ATP into a generic or specific substrate (e.g., Myelin Basic Protein, MBP). The amount of radioactivity incorporated is proportional to the kinase activity.
-
Reagents & Materials:
-
Purified recombinant ULK1 or ULK2 enzyme.
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA).
-
Substrate (e.g., 10 µM MBP).
-
[γ-³²P]-ATP.
-
Unlabeled ATP.
-
Test inhibitor in a dilution series.
-
Phosphocellulose paper and stop buffer (e.g., phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube or plate, combine the kinase buffer, purified ULK1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding a mix of the substrate, unlabeled ATP, and [γ-³²P]-ATP. Reactions are typically run at 30°C for a set time (e.g., 10-30 minutes) within the linear range of the assay.[7][13]
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the paper extensively in a phosphoric acid solution to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value using non-linear regression.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. chayon.co.kr [chayon.co.kr]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ulk1-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ulk1-IN-2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this potent ULK1 inhibitor, aligning with standard laboratory safety protocols and chemical handling practices.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected skin area thoroughly with large amounts of water and remove contaminated clothing. For eye contact, immediately flush with large amounts of water and seek medical attention.
Quantitative Safety and Disposal Data
The following table summarizes key information regarding the handling and disposal of compounds similar to this compound, based on available safety data sheets for kinase inhibitors.
| Parameter | Guideline | Source |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Response | Collect spillage. | [1] |
| Container Disposal | Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its chemical properties and potential environmental hazards. The primary principle is to avoid release into the environment.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[2][4]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage. The container must be in good condition with no leaks or cracks and must have a secure lid.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The laboratory location (building and room number) and the Principal Investigator's name.
-
-
Segregation: Store the this compound waste container segregated from other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[2]
-
Storage: Keep the waste container closed except when adding waste.[2] Store it in a designated secondary containment area within the laboratory to contain any potential leaks.
-
Disposal of Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent paper, should be placed in the designated hazardous waste container.
-
Scheduling Pickup: Once the waste container is full, or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2][4] Follow their specific procedures for waste collection requests.
ULK1 Signaling Pathway in Autophagy Initiation
This compound is a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key regulator of autophagy initiation. The diagram below illustrates the central role of the ULK1 complex in response to cellular nutrient status. Under nutrient-rich conditions, mTORC1 is active and inhibits autophagy by phosphorylating and inactivating the ULK1 complex.[5][6][7] Conversely, under starvation conditions, mTORC1 is inhibited, allowing for the activation of the ULK1 complex, which then proceeds to phosphorylate downstream targets to initiate the formation of the autophagosome.[8][9][10][11]
Caption: ULK1 Signaling in Autophagy Regulation
References
- 1. tandfonline.com [tandfonline.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Ulk1-IN-2
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Ulk1-IN-2, a potent ULK1 inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider an apron or coveralls.
-
Respiratory Protection: If working with the powdered form and there is a risk of inhalation, use a certified respirator with a particulate filter.
Operational Plans: Handling and Storage
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
Storage: Proper storage is essential to maintain the stability and integrity of this compound.
-
Powder: Store at -20°C.
-
In solvent: Store at -80°C.
-
Keep the container tightly sealed in a dry and well-ventilated place.
-
Protect from direct sunlight and sources of ignition.[1]
Disposal Plan
This compound is considered very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the chemical to enter drains.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes the cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | IC50 (μM) |
| A549 | 1.94[2][3] |
| U937 | 12.92[2] |
| HL60 | 10.89[2] |
| MDA-MB-468 | 16.83[2] |
| MCF-7 | 19.60[2] |
Experimental Workflow
The following diagram outlines a general workflow for handling and preparing this compound for in vitro experiments.
Caption: General workflow for handling and using this compound in a laboratory setting.
Ulk1 Signaling Pathway in Autophagy
Ulk1 (unc-51 like autophagy activating kinase 1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[4][5] It is a central component of a complex that integrates signals from nutrient-sensing pathways to regulate the formation of autophagosomes.[6]
Under nutrient-rich conditions, mTORC1 (mechanistic target of rapamycin complex 1) is active and inhibits autophagy by phosphorylating and inactivating the ULK1 complex.[6][7][8] Conversely, under conditions of low energy (high AMP/ATP ratio), AMPK (AMP-activated protein kinase) is activated. AMPK promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating ULK1.[5][6]
Once activated, the ULK1 complex initiates the formation of the phagophore, the precursor to the autophagosome, by phosphorylating several downstream targets, including components of the VPS34 complex.[4]
References
- 1. ULK1-IN-1|1644063-60-4|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 8. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
